molecular formula C6H10O2S B1321635 Tetrahydro-2H-thiopyran-4-carboxylic acid CAS No. 89489-53-2

Tetrahydro-2H-thiopyran-4-carboxylic acid

Cat. No.: B1321635
CAS No.: 89489-53-2
M. Wt: 146.21 g/mol
InChI Key: SCKSQOIXSGPVJS-UHFFFAOYSA-N
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Description

Tetrahydro-2H-thiopyran-4-carboxylic acid is a useful research compound. Its molecular formula is C6H10O2S and its molecular weight is 146.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKSQOIXSGPVJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616242
Record name Thiane-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89489-53-2
Record name Thiane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAHYDROTHIOPYRAN-4-CARBOXYLIC ACID
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Foundational & Exploratory

Physicochemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS RN: 89489-53-2), a sulfur-containing heterocyclic compound. Differentiating this molecule from its oxidized form, this compound 1,1-dioxide, is crucial for its application in research and development. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and presents a visual workflow for a key experimental procedure.

Core Physicochemical Data

The molecular structure of this compound consists of a saturated six-membered thiopyran ring with a carboxylic acid functional group at the 4-position.[1] This structure imparts a combination of hydrophilicity from the carboxylic acid group and lipophilicity from the thiopyran ring, influencing its overall physicochemical profile.

Quantitative Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while an experimental melting point has been reported, other values are computationally predicted and should be treated as estimates.

PropertyValueSource
Molecular Formula C₆H₁₀O₂SSmolecule[1], PubChem[2]
Molecular Weight 146.21 g/mol Smolecule[1], PubChem[2]
Melting Point 111-112.5 °CSmolecule[1]
Appearance White to off-white solidSmolecule[1], Chem-Impex[3]
XLogP3-AA (logP) 0.9PubChem (Computed)[2]
Boiling Point Not Experimentally Determined
pKa Not Experimentally Determined
Comparative Data: this compound 1,1-Dioxide

For comparative purposes, the physicochemical properties of the oxidized analogue, this compound 1,1-dioxide (CAS RN: 64096-87-3), are presented below. The presence of the sulfone group significantly alters the properties of the molecule.

PropertyValueSource
Molecular Formula C₆H₁₀O₄SPubChem[4]
Molecular Weight 178.21 g/mol PubChem[4]
Melting Point 195-196 °CChemicalBook[5]
Boiling Point 456.6±38.0 °C (Predicted)ChemicalBook[5]
pKa 4.05±0.20 (Predicted)ChemicalBook[5]
XLogP3-AA (logP) -0.4PubChem (Computed)[4]
Solubility Profile

This compound is described as having moderate solubility in polar solvents.[1][6] This is attributed to the hydrogen bonding capability of the carboxylic acid group.[1] The thiopyran ring contributes a degree of nonpolar character to the molecule.[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These represent standard laboratory procedures.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs for a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The starting temperature is set to approximately 10-15 °C below the expected melting point (111 °C). A slow heating rate (e.g., 1-2 °C per minute) is selected.

  • Observation: The sample is observed through the magnifying lens of the apparatus as the temperature rises.

  • Data Recording: Two temperatures are recorded:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting.

Potentiometric pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group by titration with a standardized base.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette (calibrated)

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water (degassed)

  • Sample of this compound

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, and a stir bar is added. The pH electrode is immersed in the solution, ensuring the bulb is fully covered. The burette is filled with the standardized NaOH solution.

  • Initial Measurement: The initial pH of the acidic solution is recorded.

  • Titration: The NaOH solution is added in small, precise increments (e.g., 0.1-0.2 mL). After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Collection: The titration is continued past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: The volume of NaOH added versus the measured pH is plotted to generate a titration curve. The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized by the base).

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP), a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

  • Sample of this compound

Procedure:

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together in a separatory funnel and allowing the layers to separate.

  • Sample Preparation: A known concentration of this compound is prepared in the aqueous phase.

  • Partitioning: A known volume of the aqueous solution and an equal volume of the saturated n-octanol are added to a separatory funnel.

  • Equilibration: The separatory funnel is shaken vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand until the layers have completely separated.

  • Phase Separation and Analysis: The aqueous and n-octanol layers are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for determining the melting point of this compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis start Start: Crystalline Sample grind Grind Sample (Mortar & Pestle) start->grind pack Pack Capillary Tube (2-3 mm height) grind->pack place Place in Apparatus pack->place heat Heat Slowly (1-2 °C/min) place->heat observe Observe Phase Change heat->observe record Record T_initial & T_final observe->record end Result: Melting Point Range record->end

Caption: Workflow for Melting Point Determination.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic Acid: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemical considerations, and synthetic approaches for tetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound, also known as thiane-4-carboxylic acid, is a saturated six-membered heterocyclic compound containing a sulfur atom and a carboxylic acid functional group at the 4-position. Its molecular formula is C₆H₁₀O₂S, and it has a molecular weight of 146.21 g/mol .[1] The presence of the polar carboxylic acid group and the thioether linkage within a non-aromatic ring structure imparts a unique combination of properties relevant to drug design, including potential hydrogen bonding interactions and a defined three-dimensional shape.

Physicochemical Data Summary

While experimental data for this compound is not extensively available in the public domain, the following table summarizes computed properties and data for closely related analogs to provide context for its expected characteristics.

PropertyValueCompoundData TypeReference
Molecular Weight 146.21 g/mol This compoundComputed[1]
XLogP3 0.9This compoundComputed[1]
Molecular Weight 178.21 g/mol This compound 1,1-dioxideComputed[2]
XLogP3-AA -0.4This compound 1,1-dioxideComputed[2]
pKa (Predicted) 4.05 ± 0.20This compound 1,1-dioxidePredicted

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is dictated by the conformational flexibility of the six-membered thiane ring. Similar to cyclohexane, the thiane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions.

The carboxylic acid group at the C-4 position can therefore exist in two distinct orientations:

  • Axial Conformer: The carboxylic acid group is oriented parallel to the principal axis of the ring.

  • Equatorial Conformer: The carboxylic acid group is oriented in the approximate plane of the ring.

Generally, for monosubstituted cyclohexanes, the equatorial conformation is energetically favored to avoid 1,3-diaxial interactions, which are a form of steric strain. This preference is expected to hold for this compound, with the equatorial conformer being the more stable and thus more populated at equilibrium. The energy difference between the two conformers determines their relative populations.

conformational_equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer a Axial COOH (Higher Energy) e Equatorial COOH (Lower Energy) a->e Ring Flip e->a Ring Flip

Figure 1. Conformational equilibrium of this compound.

Synthesis Protocols

3.1. Synthesis of Tetrahydro-4H-thiopyran-4-one (Precursor)

A reported efficient synthesis of tetrahydro-4H-thiopyran-4-one involves the treatment of dimethyl 3,3'-thiobispropanoate with sodium methoxide, followed by decarboxylation.

Experimental Protocol:

  • Step 1: Cyclization/Decarboxylation: To a solution of sodium methoxide (generated in situ) in tetrahydrofuran (THF), dimethyl 3,3'-thiobispropanoate is added. The reaction mixture is stirred, leading to the formation of methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

  • Step 2: Decarboxylation: The resulting intermediate is then subjected to decarboxylation by refluxing in 10% aqueous sulfuric acid to yield tetrahydro-4H-thiopyran-4-one. The product can be purified by distillation or chromatography.

3.2. Proposed Synthesis of this compound

A potential route to the target molecule from the thiopyranone precursor could involve a multi-step process, for which a workflow is proposed below. This hypothetical pathway is based on standard organic transformations.

synthesis_workflow start Tetrahydro-4H-thiopyran-4-one step1 Wittig or Horner-Wadsworth-Emmons Reaction (e.g., with triethyl phosphonoacetate) start->step1 intermediate1 Ethyl 2-(thian-4-ylidene)acetate step1->intermediate1 step2 Reduction of double bond (e.g., H2, Pd/C) intermediate1->step2 intermediate2 Ethyl thiane-4-acetate step2->intermediate2 step3 Hydrolysis of the ester (e.g., NaOH, H2O then H3O+) intermediate2->step3 end This compound step3->end

Figure 2. Proposed synthetic workflow for this compound.

Spectroscopic Analysis (Predicted)

While specific experimental spectra are not provided, the expected NMR signals for this compound can be predicted based on its structure.

  • ¹H NMR:

    • A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton.

    • A multiplet for the proton at the C-4 position (methine proton).

    • Several multiplets in the upfield region (typically 1.5-3.0 ppm) corresponding to the methylene protons of the thiopyran ring. The chemical shifts and coupling patterns will be influenced by their axial or equatorial positions.

  • ¹³C NMR:

    • A signal in the downfield region (typically >170 ppm) for the carboxylic acid carbon.

    • A signal for the C-4 carbon (methine carbon).

    • Signals for the methylene carbons of the thiopyran ring. Due to the symmetry in the equatorial conformer, two sets of signals would be expected for the C-2/C-6 and C-3/C-5 carbons.

Applications and Future Directions

This compound serves as a valuable building block in the synthesis of more complex molecules. The thiane scaffold is present in a number of biologically active compounds, and the carboxylic acid handle allows for further functionalization, such as amide bond formation, to explore structure-activity relationships in drug discovery programs. Its defined conformational preferences can be exploited to create rigid scaffolds for probing protein binding pockets. Further research into efficient and stereoselective synthetic routes will be crucial for unlocking the full potential of this and related heterocyclic compounds in medicinal chemistry.

References

Spectroscopic Profile of Thiane-4-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Thiane-4-carboxylic acid is a saturated heterocyclic compound containing a cyclohexane ring where one methylene group is replaced by a sulfur atom, and a carboxylic acid functional group is attached at the 4-position. Its chemical formula is C₆H₁₀O₂S, and it has a molecular weight of approximately 146.21 g/mol . Understanding the spectral characteristics of this molecule is crucial for its identification, purity assessment, and structural elucidation in research, quality control, and drug development contexts. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for thiane-4-carboxylic acid, along with standardized experimental protocols for data acquisition.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for thiane-4-carboxylic acid, the following tables summarize the predicted and typical spectral data based on the known structure and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show signals corresponding to the protons on the thiane ring and the acidic proton of the carboxyl group.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
10.0 - 13.0Broad Singlet1H-COOH
2.80 - 3.00Multiplet1HH-4 (methine)
2.65 - 2.85Multiplet4HH-2, H-6 (axial & equatorial)
1.90 - 2.10Multiplet4HH-3, H-5 (axial & equatorial)

¹³C NMR (Carbon-13 NMR): The carbon spectrum will show distinct signals for the carbonyl carbon and the four unique carbons of the thiane ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) (ppm) Assignment
178 - 182C=O (Carboxylic Acid)
40 - 45C-4 (methine)
28 - 33C-3, C-5
24 - 28C-2, C-6
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.

Characteristic IR Absorption Bands
Frequency Range (cm⁻¹) Intensity Vibration
3300 - 2500Broad, StrongO-H stretch (hydrogen-bonded)
2950 - 2850MediumC-H stretch (aliphatic)
1710 - 1680Strong, SharpC=O stretch (carbonyl)
1440 - 1395MediumO-H bend
1320 - 1210MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry, particularly using a soft ionization technique, would be expected to show the molecular ion peak. Electron ionization would likely lead to fragmentation.

Expected Mass Spectrometry Data (Electron Ionization)
m/z (Mass-to-Charge Ratio) Assignment/Interpretation
146[M]⁺, Molecular ion
101[M - COOH]⁺, Loss of carboxyl group
87[M - C₃H₅O]⁺, Ring fragmentation
45[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a solid sample like thiane-4-carboxylic acid.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of thiane-4-carboxylic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the exchangeable acidic proton.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Acquisition Parameters (¹H NMR):

    • Spectrometer Frequency: 400-600 MHz.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

    • Spectral Width: 0-15 ppm.

  • Acquisition Parameters (¹³C NMR):

    • Spectrometer Frequency: 100-150 MHz.

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Finely grind 1-2 mg of thiane-4-carboxylic acid using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the ground sample and mix thoroughly in the mortar.

  • Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to be automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - GC-MS)
  • Sample Preparation: Prepare a dilute solution of thiane-4-carboxylic acid (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane. Derivatization (e.g., esterification) may be required to improve volatility for gas chromatography.

  • Instrumentation: The analysis is performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Gas Chromatography (GC) Method:

    • Injection: Inject 1 µL of the sample solution into the GC inlet.

    • Column: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[1][2]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of thiane-4-carboxylic acid.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Thiane-4-Carboxylic Acid Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrahydro-2H-thiopyran-4-carboxylic acid (CAS 89489-53-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-carboxylic acid, with the CAS registry number 89489-53-2, is a heterocyclic organic compound. Its structure, featuring a saturated six-membered ring containing a sulfur atom (thiane) and a carboxylic acid functional group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The presence of both the thioether and carboxylic acid moieties provides a platform for diverse chemical modifications and potential biological activity. This guide provides a detailed overview of its known physical and chemical properties, drawing from available data for the compound and its closely related derivatives.

Chemical and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is important to note that while some data for the parent compound is available, other properties are extrapolated from its 1,1-dioxide derivative, which is often more extensively characterized.

PropertyValueSource
CAS Number 89489-53-2
Molecular Formula C6H10O2S[1]
Molecular Weight 146.21 g/mol [1]
IUPAC Name thiane-4-carboxylic acid[1]
Synonyms Tetrahydrothiopyran-4-carboxylic acid, 4-Carboxy-tetrahydro-2H-thiopyran[1]
Physical Form Solid
Melting Point 190-194 °C (for 1,1-dioxide derivative)[2]
Flash Point 190 °C (for 1,1-dioxide derivative)[3]

Experimental Protocols

Determination of Melting Point

A standard capillary melting point apparatus would be utilized. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-S stretching, would be identified.

Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with an electrospray ionization (ESI) source, to determine the molecular weight and fragmentation pattern of the molecule.

Synthesis Pathway

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of related compounds like Tetrahydrothiopyran-4-one. The general approach involves the formation of the thiane ring followed by functional group manipulation to introduce the carboxylic acid.

Synthesis_Pathway cluster_0 Synthesis of Tetrahydrothiopyran-4-one cluster_1 Hypothetical Conversion to Carboxylic Acid Dimethyl_3_3_thiodipropionate Dimethyl 3,3'-thiodipropionate Dieckmann_Condensation Dieckmann Condensation (NaH, THF) Dimethyl_3_3_thiodipropionate->Dieckmann_Condensation Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate Dieckmann_Condensation->Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate Decarboxylation Decarboxylation (H2SO4, H2O, reflux) Methyl_tetrahydro_4_oxo_2H_thiopyran_3_carboxylate->Decarboxylation Tetrahydrothiopyran_4_one Tetrahydrothiopyran-4-one Decarboxylation->Tetrahydrothiopyran_4_one Tetrahydrothiopyran_4_one_2 Tetrahydrothiopyran-4-one Oxidation Oxidation Reaction (e.g., Haloform reaction or other oxidative cleavage) Tetrahydrothiopyran_4_one_2->Oxidation Target_Compound Tetrahydro-2H-thiopyran- 4-carboxylic acid Oxidation->Target_Compound

Caption: Plausible synthetic pathway to this compound.

Logical Relationship of Properties and Structure

The chemical and physical properties of this compound are directly related to its molecular structure.

Structure_Property_Relationship cluster_properties Chemical & Physical Properties Structure This compound (C6H10O2S) Thioether Thioether Group (-S-) Structure->Thioether Carboxylic_Acid Carboxylic Acid Group (-COOH) Structure->Carboxylic_Acid Saturated_Ring Saturated Thiane Ring Structure->Saturated_Ring Reactivity Acidity, esterification, amidation, oxidation of sulfur Thioether->Reactivity influences Solubility Moderate polarity, potential for H-bonding and dipole-dipole interactions Carboxylic_Acid->Solubility determines Carboxylic_Acid->Reactivity governs Conformation Chair-like conformation influencing stereochemistry of reactions Saturated_Ring->Conformation adopts

Caption: Relationship between molecular structure and key properties.

Potential Biological Significance

While no specific biological activities or signaling pathway involvements have been definitively reported for this compound itself, related structures have been investigated for their therapeutic potential. For instance, the 1,1-dioxide derivative is noted for its potential biological activity, likely due to the increased polarity and hydrogen bonding capacity conferred by the sulfone group.[4] The thiane ring is a scaffold found in some biologically active molecules, and the carboxylic acid group can serve as a handle for forming various derivatives with altered pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound (CAS 89489-53-2) is a heterocyclic compound with potential for further exploration in synthetic and medicinal chemistry. While a comprehensive dataset of its physical and chemical properties is not yet available in peer-reviewed literature, this guide consolidates the existing information and provides a framework for its further investigation. The methodologies and logical relationships outlined herein can guide researchers in their efforts to synthesize, characterize, and evaluate this and related molecules for novel applications.

References

The Diverse Biological Activities of Sulfur-Containing Heterocyclic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulfur-containing heterocyclic compounds represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities that have been pivotal in the development of numerous therapeutic agents. Their unique structural features, conferred by the presence of a sulfur atom within a cyclic framework, allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth exploration of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays, quantitative data for comparative analysis, and visualizations of key signaling pathways are presented to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of sulfur-containing heterocycles, such as thiophenes, thiazoles, and thiadiazoles, have emerged as promising candidates in oncology research.[1] These compounds exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.[2][3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various sulfur-containing heterocyclic compounds against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Table 1: Anticancer Activity of Thiophene Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiophene Derivative 1HeLa12.61 (as µg/mL)[4]
Thiophene Derivative 1HepG233.42 (as µg/mL)[4]
Thiophene Derivative 2HeLa2.80[3]
Thiophene-Triazine DerivativeMCF-7Not specified[5]
Tetra-substituted ThiophenesNCI-H1975Subnanomolar PI3Kα potency[6]
Thiophene Carboxamide 2bHep3BSignificant activity[5]
Thiophene Carboxamide 2dHep3BSignificant activity[5]
Thiophene Carboxamide 2eHep3BSignificant activity[5]

Table 2: Anticancer Activity of Thiazole and Thiadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiazole 2fMCF-77.7[7]
Thiazole 2iMCF-78.0[7]
Thiadiazole 3bMCF-7Highest cytotoxic effect[7]
Thiadiazole 3dMCF-7Highest cytotoxic effect[7]
Thiadiazole 2aHT-2922-27[7]
Thiadiazole 2bHT-2922-27[7]
Thiadiazole 2fHT-2922-27[7]
Thiadiazole 2iHT-2922-27[7]
Thiadiazole 3dHT-2922-27[7]
5-substituted-1,3,4-thiadiazole 4bHuman Leukemia-6032% lethality[8]
5-substituted-1,3,4-thiadiazole 5bHuman Leukemia-60Potent activity[8]
1,3,4-Thiadiazole Derivative ST10MCF-749.6[9]
1,3,4-Thiadiazole Derivative ST10MDA-MB-23153.4[9]
1,3,4-Thiadiazole Derivative 2gLoVo2.44[10]
1,3,4-Thiadiazole Derivative 2gMCF-723.29[10]
Thiadiazole Derivative 3A54921.00 (as µg/mL)[11]
Thiadiazole Derivative 4C618.50 (as µg/mL)[11]
Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12] Several sulfur-containing heterocyclic compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[3][5][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Thiophene Thiophene Derivatives Thiophene->PI3K inhibit Thiadiazole Thiadiazole Derivatives Thiadiazole->Akt inhibit

Inhibition of the PI3K/Akt/mTOR pathway by sulfur-containing heterocycles.
Experimental Protocols

A general method for synthesizing hydrazono-thiazole and thiadiazole derivatives involves the initial reaction of substituted aldehydes with thiosemicarbazide. The resulting thiosemicarbazone derivatives can then be cyclized with chloroacetone to yield thiazoles or with acetic anhydride to form thiadiazoles.[7]

Workflow for Synthesis of Thiazole/Thiadiazole Derivatives

synthesis_workflow Aldehyde Substituted Aldehyde Thiosemicarbazone Thiosemicarbazone Intermediate Aldehyde->Thiosemicarbazone Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Thiosemicarbazone Thiazole Hydrazono-Thiazole Derivative Thiosemicarbazone->Thiazole Thiadiazole Thiadiazole Derivative Thiosemicarbazone->Thiadiazole Chloroacetone Chloroacetone Chloroacetone->Thiazole AceticAnhydride Acetic Anhydride AceticAnhydride->Thiadiazole

General synthetic scheme for thiazole and thiadiazole derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^4 cells/mL and incubate for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 3.9-500 µg/mL) and a positive control (e.g., cisplatin) for 24-48 hours.[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

The clonogenic assay assesses the ability of a single cell to grow into a colony. It is a measure of reproductive cell death after treatment with cytotoxic agents.[13][14]

  • Cell Seeding: Plate an appropriate number of single cells in a 6-well plate and allow them to attach.[14]

  • Treatment: Treat the cells with the test compound for a specified duration.[14]

  • Incubation: Incubate the cells for 7-14 days until visible colonies are formed in the control wells.[13]

  • Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol/acetic acid) and stain with crystal violet.[13]

  • Colony Counting: Count the number of colonies (typically >50 cells).[13]

  • Calculation: Determine the plating efficiency and surviving fraction to assess the anticancer agent's efficacy.

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract. It allows for the quantification of changes in protein expression and phosphorylation status.[11][15][16]

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis.[15]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[11]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

  • Analysis: Quantify the band intensities using densitometry software.

Antimicrobial Activity

Sulfur-containing heterocycles, particularly thiazole and benzothiazole derivatives, are well-known for their broad-spectrum antimicrobial properties.[15][17][18] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[15][19]

Quantitative Antimicrobial Activity Data

The following tables summarize the in vitro antimicrobial activity of various sulfur-containing heterocyclic compounds, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

Table 3: Antibacterial Activity of Thiazole and Benzothiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Thiazole DerivativeS. aureus16.1 (as µM)[15]
Thiazole DerivativeE. coli16.1 (as µM)[15]
Thiazole DerivativeP. mirabilis1000[18]
Thiazole DerivativeS. dysenteriae125[18]
Thiazole DerivativeL. monocytogenes1000[18]
Heteroaryl(aryl) Thiazole 3S. aureus (MRSA)0.23-0.7 (as mg/mL)[20]
Heteroaryl(aryl) Thiazole 3P. aeruginosa0.23-0.7 (as mg/mL)[20]
Heteroaryl(aryl) Thiazole 3E. coli0.23-0.7 (as mg/mL)[20]
Benzothiazole Derivative 6aB. subtilisActive[21]
Benzothiazole Derivative 6bB. subtilisActive[21]
Benzothiazole Derivative 7cS. aureusActive[21]

Table 4: Antifungal Activity of Thiazole and Benzothiazole Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
Thiazole DerivativeA. nigerActive[22]
Heteroaryl(aryl) Thiazole 9Candida spp.0.06-0.23 (as mg/mL)[20]
Benzothiazole Derivative 6hC. albicansActive[21]
Benzothiazole Derivative 6iC. albicansActive[21]
Benzothiazole Derivative 7dC. albicansActive[21]
Mechanism of Antimicrobial Action

The antimicrobial mechanisms of sulfur-containing heterocycles are diverse. For instance, some thiazole derivatives are known to inhibit bacterial cell division by targeting the FtsZ protein, while others, like sulfathiazole, interfere with folic acid synthesis in bacteria.[15][17] Some derivatives are also proposed to inhibit enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis.[20]

Workflow for Determining Antimicrobial Activity

antimicrobial_workflow Synthesis Synthesize & Characterize Sulfur Heterocycle StockSolution Prepare Stock Solution of Compound Synthesis->StockSolution MICAssay Perform Broth Microdilution or Agar Dilution Assay StockSolution->MICAssay MicrobialCulture Prepare Microbial Culture MicrobialCulture->MICAssay Incubation Incubate at Optimal Temperature MICAssay->Incubation Observation Observe for Visible Growth Incubation->Observation MICValue Determine Minimum Inhibitory Concentration (MIC) Observation->MICValue

Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Experimental Protocols

A common method for synthesizing 2-aminobenzothiazoles involves the cyclization of N-arylthioureas. For example, reacting diphenylamine with ammonium thiocyanate can produce N-(biphenyl-4-yl)thiourea, which can then be cyclized to form 2-amino-6-phenylbenzothiazole.[23] Another route involves the reaction of 2-aminothiophenols with various electrophiles.[18]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[18]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Controls: Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 24 hours.[24]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain sulfur-containing heterocycles, such as benzothiophenes, have demonstrated significant anti-inflammatory properties.[24] Their mechanism of action often involves the inhibition of pro-inflammatory signaling pathways like NF-κB and the reduction of inflammatory mediators.

Key Signaling Pathway: NF-κB

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[10] In inflammatory responses, NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes. Some sulfur-containing compounds have been shown to inhibit NF-κB activation, thereby reducing inflammation.[10][25]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) TLR Toll-like Receptor (TLR) Stimulus->TLR IKK IKK Complex TLR->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Benzothiophene Benzothiophene Derivatives Benzothiophene->IKK inhibit

Inhibition of the NF-κB signaling pathway by benzothiophene derivatives.
Experimental Protocols

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[7][8]

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the rats.[8] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[8]

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[8][26]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

Beyond the well-established anticancer, antimicrobial, and anti-inflammatory effects, sulfur-containing heterocyclic compounds have shown promise in other therapeutic areas.

  • Antiviral Activity: Certain derivatives of thiopyrans and benzimidazoles have demonstrated antiviral properties against a range of viruses, including influenza, herpes simplex virus (HSV), and respiratory syncytial virus (RSV).[1][6][27]

  • Neuroprotective Activity: Some sulfur-containing heterocycles are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[25][28] Their mechanisms may involve antioxidant effects and modulation of neuroinflammation.

Experimental Protocols
  • Cell Culture: Culture suitable host cells in 96-well plates.[29]

  • Cytotoxicity Assay: Determine the non-toxic concentration range of the test compounds on the host cells.[30]

  • Viral Infection: Infect the cells with the target virus in the presence of various concentrations of the test compounds.[29]

  • Incubation: Incubate the plates for a period sufficient for viral replication and cytopathic effect (CPE) development.[30]

  • Assessment of Antiviral Effect: Evaluate the antiviral activity by methods such as CPE inhibition assay, plaque reduction assay, or quantitative real-time PCR for viral RNA/DNA.[30]

Conclusion

Sulfur-containing heterocyclic compounds are a rich source of biologically active molecules with immense therapeutic potential. Their diverse pharmacological profiles, including potent anticancer, antimicrobial, and anti-inflammatory activities, continue to drive extensive research and development efforts. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for scientists and researchers dedicated to harnessing the therapeutic power of these versatile chemical scaffolds in the pursuit of novel and effective treatments for a wide range of diseases. Further exploration into their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

The Emerging Therapeutic Potential of Thiopyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiopyran scaffold, a six-membered sulfur-containing heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The structural versatility of thiopyran derivatives allows for diverse substitutions, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the current research on the therapeutic applications of these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of associated signaling pathways to support further research and development in this promising field.

Anticancer Applications

Thiopyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

In Vitro Cytotoxicity

A range of thiopyran derivatives has been synthesized and evaluated for their antiproliferative activities. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The data below summarizes the cytotoxic effects of several notable thiopyran derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Assay MethodReference
S-16 H1975 (Lung)3.14Not Specified[1]
A549 (Lung)4Not Specified[1]
MCF-7 (Breast)0.62Not Specified[1]
Compound 4 HCT-15 (Colon)3.5SRB Assay[2]
MCF-7 (Breast)1.5SRB Assay[2]
Compound 13a A549 (Lung)Similar to OlmutinibNot SpecifiedNot Specified
H1975 (Lung)Similar to OlmutinibNot SpecifiedNot Specified
Compound 3d HeLa (Cervical)GI50: 0.03Not Specified[3]
Mechanism of Action: EGFR Signaling Pathway Inhibition

A key mechanism underlying the anticancer activity of some thiopyran derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream cascades like the PI3K/AKT and RAS/MEK/ERK pathways, promoting cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in many cancers.

Certain thiopyran derivatives have been shown to bind to the EGFR protein, inhibiting its autophosphorylation and subsequent activation of downstream effectors[1]. This blockade can lead to cell cycle arrest and apoptosis.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydro-2H-thiopyran-4-carboxylic acid, a sulfur-containing heterocyclic compound, is a molecule of growing interest in the fields of medicinal chemistry and drug development. Its unique structural features, including a saturated thiopyran ring and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and biological potential.

Chemical Properties and Data

This compound is a cyclic compound with the molecular formula C6H10O2S.[1] The presence of both a hydrophilic carboxylic acid group and a more hydrophobic thiopyran ring gives the molecule amphiphilic character, influencing its solubility and potential interactions with biological targets.[1]

Physicochemical Data
PropertyValueReference
Molecular Formula C6H10O2S[1]
Molecular Weight 146.21 g/mol [1]
CAS Number 89489-53-2[1]
Appearance White to light yellow solid[1]
Solubility Soluble in various organic solvents; moderate solubility in polar solvents[1]
Spectroscopic Data
Spectroscopy Predicted/Analogous Data
¹H NMR For the analogous Tetrahydro-2H-pyran-4-carboxylic acid, characteristic peaks are observed for the protons on the heterocyclic ring and the carboxylic acid proton.
¹³C NMR Predicted spectra for the methyl ester derivative show distinct signals for the carbonyl carbon, the carbons of the thiopyran ring, and the methyl group.
IR Spectroscopy Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and C-S stretching vibrations.
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound typically proceeds through a multi-step process, starting with the synthesis of its precursor, Tetrahydrothiopyran-4-one.

Experimental Protocols

Step 1: Synthesis of Tetrahydrothiopyran-4-one

A common method for the synthesis of Tetrahydrothiopyran-4-one is through a Dieckmann condensation of a thiodipropionate ester followed by decarboxylation.

  • Reaction: Dieckmann condensation of diethyl thiodipropionate followed by hydrolysis and decarboxylation.

  • Reagents and Conditions:

    • Diethyl thiodipropionate

    • Base (e.g., sodium ethoxide)

    • Acidic workup

    • Hydrolysis (e.g., aqueous acid) and heat for decarboxylation.

  • Workflow:

G diethyl_thiodipropionate Diethyl thiodipropionate intermediate Cyclic β-keto ester diethyl_thiodipropionate->intermediate Dieckmann Condensation naoet Sodium Ethoxide product Tetrahydrothiopyran-4-one intermediate->product Hydrolysis & Decarboxylation h3o_heat H₃O⁺, Heat

Synthesis of Tetrahydrothiopyran-4-one.

Step 2: Oxidation of Tetrahydrothiopyran-4-one to this compound

The ketone precursor can be oxidized to the corresponding carboxylic acid. While a specific protocol for this exact conversion is not widely published, general methods for the oxidation of cyclic ketones can be applied. One potential method involves the use of an oxidizing agent such as potassium permanganate.

  • Reaction: Oxidation of the ketone functional group.

  • Potential Reagents and Conditions:

    • Tetrahydrothiopyran-4-one

    • Potassium permanganate (KMnO₄) in an aqueous solution.

    • The reaction mixture is typically stirred at room temperature for a set period.

    • Acidic workup to protonate the carboxylate.

  • Workflow:

G ketone Tetrahydrothiopyran-4-one carboxylate Potassium salt of This compound ketone->carboxylate Oxidation kmno4 KMnO₄ product This compound carboxylate->product Acidification h3o H₃O⁺

Oxidation to the Carboxylic Acid.

Biological Activity and Potential Applications

While research into the specific biological activities of this compound is still in its early stages, the thiopyran scaffold is present in a number of biologically active molecules. Derivatives of the precursor, Tetrahydro-2H-thiopyran-4-one, have shown promising antimicrobial properties.

Antimicrobial Activity of Related Compounds

A study on thiazole and selenazole derivatives of dihydro-2H-thiopyran-4(3H)-one revealed significant antifungal and antibacterial activity.

Compound TypeOrganismMIC (µg/mL)
Thiazole and Selenazole derivativesCandida spp.1.95 - 15.62
Thiazole and Selenazole derivativesGram-positive bacteria7.81 - 62.5

These findings suggest that the tetrahydro-thiopyran core could serve as a valuable starting point for the development of new antimicrobial agents. The carboxylic acid functionality of the title compound provides a handle for further chemical modification to explore structure-activity relationships and optimize potency and selectivity.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. Further investigation is required to elucidate its mechanism of action and identify its molecular targets.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry. While detailed biological and spectroscopic data for the compound itself are limited, the established synthetic routes for its precursor and the demonstrated bioactivity of related structures provide a strong foundation for future research. This technical guide summarizes the current state of knowledge and highlights the need for further investigation into the synthesis, characterization, and biological evaluation of this promising molecule. Such efforts could lead to the discovery of novel therapeutic agents with applications in treating infectious diseases and potentially other conditions.

References

An In-depth Technical Guide to Thiane-4-carboxylic Acid: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiane-4-carboxylic acid, also known as tetrahydrothiopyran-4-carboxylic acid, is a saturated heterocyclic compound containing a six-membered thiane ring with a carboxylic acid substituent at the 4-position. This molecule has garnered significant interest in medicinal chemistry and drug development, primarily serving as a crucial building block in the synthesis of complex pharmaceutical compounds. Its sulfur-containing ring imparts unique physicochemical properties, influencing the lipophilicity, metabolic stability, and binding characteristics of molecules in which it is incorporated. A notable application of thiane-4-carboxylic acid is as a key intermediate in the synthesis of Amenamevir, an antiviral drug used for the treatment of herpes zoster.[1] This guide provides a comprehensive overview of the discovery and synthetic history of thiane-4-carboxylic acid, presenting detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Discovery of Thiane-4-carboxylic Acid

The precise historical account of the initial discovery of thiane-4-carboxylic acid is not well-documented in a singular, seminal publication. Its emergence is more likely rooted in the broader advancement of organosulfur chemistry and the systematic exploration of heterocyclic compounds for various applications.[2] The synthesis of cyclic sulfides, such as the parent thiane ring, has been a subject of chemical investigation for many decades.[3] The development of methods to introduce functional groups, such as the carboxylic acid moiety, onto these saturated heterocycles would have naturally led to the preparation of compounds like thiane-4-carboxylic acid. Its importance grew with the recognition of sulfur-containing heterocycles as valuable scaffolds in medicinal chemistry.

Synthetic History and Methodologies

The synthesis of thiane-4-carboxylic acid has evolved, with various routes developed from different starting materials. The primary strategies involve either the construction of the thiane ring with the carboxylic acid precursor already in place or the functionalization of a pre-formed thiane ring system.

Synthesis from Tetrahydrothiopyran-4-one

A common and logical precursor for thiane-4-carboxylic acid is tetrahydrothiopyran-4-one. The synthesis of this ketone has been reported through several methods, including the Dieckmann condensation of thiodipropionic acid esters. Once obtained, the ketone can be converted to the target carboxylic acid through various classical organic transformations.

A plausible synthetic pathway from tetrahydrothiopyran-4-one is outlined below:

G start Tetrahydrothiopyran-4-one step1 Cyanohydrin Formation (e.g., NaCN, H+) start->step1 intermediate1 4-Cyano-4-hydroxytetrahydrothiopyran step1->intermediate1 step2 Hydrolysis of Nitrile (e.g., H3O+, heat) intermediate1->step2 product Thiane-4-carboxylic acid step2->product

Caption: Synthetic pathway from tetrahydrothiopyran-4-one.

An alternative approach from the ketone involves a haloform reaction if the corresponding methyl ketone at the 4-position were available, or through oxidation of a primary alcohol at the 4-position.

Synthesis via Malonic Ester Condensation

Drawing parallels from the well-established synthesis of its oxygen analog, tetrahydropyran-4-carboxylic acid, a viable route to thiane-4-carboxylic acid can be envisioned starting from a malonic ester synthesis.[4] This approach involves the cyclization of a sulfur-containing dialkyl halide with diethyl malonate, followed by hydrolysis and decarboxylation.

G start Bis(2-haloethyl) sulfide + Diethyl malonate step1 Cyclization (e.g., NaOEt) start->step1 intermediate1 Diethyl thiane-4,4-dicarboxylate step1->intermediate1 step2 Hydrolysis (e.g., NaOH, H2O) intermediate1->step2 intermediate2 Thiane-4,4-dicarboxylic acid step2->intermediate2 step3 Decarboxylation (heat) intermediate2->step3 product Thiane-4-carboxylic acid step3->product

Caption: Malonic ester synthesis route.

Experimental Protocols

While specific literature detailing the discovery and complete synthetic evolution of thiane-4-carboxylic acid is sparse, the following protocols are based on established methodologies for analogous compounds and represent viable synthetic procedures.

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one (Precursor)

This protocol is adapted from methods used for the synthesis of similar cyclic ketones.

Step 1: Dieckmann Condensation of Dimethyl 3,3'-thiodipropionate

  • To a mechanically stirred suspension of sodium methoxide (1.1 equivalents) in anhydrous toluene under a nitrogen atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~5-6).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-oxotetrahydrothiopyran-4-carboxylate.

Step 2: Decarboxylation

  • Suspend the crude product from Step 1 in a 10% aqueous solution of sulfuric acid.

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford tetrahydrothiopyran-4-one.

Protocol 2: Synthesis of Thiane-4-carboxylic Acid via Hydrolysis of a Nitrile Intermediate

This protocol outlines the conversion of tetrahydrothiopyran-4-one to the target carboxylic acid.

Step 1: Formation of 4-Cyanotetrahydrothiopyran-4-ol

  • To a stirred solution of tetrahydrothiopyran-4-one (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add a solution of sodium cyanide (1.1 equivalents) in water at 0 °C.

  • Slowly add a solution of a weak acid (e.g., acetic acid) or a mineral acid (e.g., HCl) dropwise to maintain a slightly acidic pH.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis to Thiane-4-carboxylic Acid

  • To the crude 4-cyanotetrahydrothiopyran-4-ol, add a concentrated solution of hydrochloric acid or sulfuric acid.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Cool the reaction mixture and adjust the pH to 2-3 with a strong base (e.g., NaOH) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield thiane-4-carboxylic acid.

Quantitative Data

The following table summarizes typical yields for the synthesis of the analogous tetrahydropyran-4-carboxylic acid, which can serve as a benchmark for the synthesis of the thiane derivative.[4]

StepStarting MaterialReagentsProductYield (%)
Cyclization Diethyl malonate, Bis(2-chloroethyl) etherK2CO3, TBAB, DMFDiethyl tetrahydropyran-4,4-dicarboxylate~65
Hydrolysis Diethyl tetrahydropyran-4,4-dicarboxylateNaOH, H2OTetrahydropyran-4,4-dicarboxylic acid~72
Decarboxylation Tetrahydropyran-4,4-dicarboxylic acidHeat, XyleneTetrahydropyran-4-carboxylic acid~85

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature that describes the direct involvement of thiane-4-carboxylic acid in specific signaling pathways. Its primary role reported in the literature is that of a synthetic intermediate.[1][5] As a fragment used in the construction of larger, biologically active molecules, its contribution to the overall activity of the final compound is through influencing its three-dimensional structure and physicochemical properties.

Conclusion

Thiane-4-carboxylic acid is a valuable heterocyclic building block with demonstrated utility in the pharmaceutical industry. While its specific discovery is not pinpointed to a single event, its synthesis is achievable through established organic chemistry methodologies, primarily from precursors such as tetrahydrothiopyran-4-one or via ring-closing reactions. The synthetic routes presented in this guide, along with the experimental considerations, provide a solid foundation for researchers working with this important molecule. Further research into novel and more efficient synthetic pathways, as well as exploration of its potential biological activities beyond its role as a synthetic intermediate, will continue to enhance its value in the field of drug discovery and development.

References

An In-depth Technical Guide to Tetrahydro-2H-thiopyran-4-carboxylic Acid: Synonyms, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrahydro-2H-thiopyran-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its nomenclature, including various synonyms and alternative names, provides an experimental protocol for its synthesis, and explores its applications as a versatile building block in the development of novel therapeutics.

Nomenclature: Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searches and material procurement. Additionally, it is important to distinguish this compound from its oxidized derivative, this compound 1,1-dioxide, which possesses distinct chemical properties.

Table 1: Synonyms and Alternative Names

Primary Name Synonyms and Alternative Names CAS Registry Number
This compoundThiane-4-carboxylic acid89489-53-2
Tetrahydrothiopyran-4-carboxylic acid
4-Carboxytetrahydro-2H-thiopyran
4-Carboxythiane
2H-Thiopyran-4-carboxylic acid, tetrahydro-
This compound 1,1-dioxide1,1-Dioxothiane-4-carboxylic acid64096-87-3
Tetrahydrothiopyran-4-carboxylic acid 1,1-dioxide
1,1-Dioxo-hexahydrothiopyran-4-carboxylic acid
1,1-Dioxo-1λ⁶-thiane-4-carboxylic acid

Synthesis of this compound

A common and effective route for the synthesis of this compound involves a multi-step process commencing with the preparation of the corresponding ketone, Tetrahydrothiopyran-4-one. This ketone serves as a key intermediate which can then be converted to the desired carboxylic acid.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one

This protocol is adapted from established literature procedures for the Dieckmann condensation followed by decarboxylation.

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • 10% aqueous Sulfuric acid

Procedure:

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF to the suspension at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 1 hour.

  • Cool the mixture to room temperature and carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the aqueous layer is between 6 and 7.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

  • Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

  • Heat the suspension to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure Tetrahydrothiopyran-4-one.

Conversion to this compound

The resulting Tetrahydrothiopyran-4-one can be converted to the target carboxylic acid through various established oxidation methods. One common approach is the haloform reaction if the methyl ketone is accessible, or more generally, through oxidation of a derivative like the corresponding cyanohydrin followed by hydrolysis.

Applications in Organic Synthesis and Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Its rigid heterocyclic scaffold and the presence of a carboxylic acid handle for further functionalization make it an attractive starting material for the development of novel therapeutic agents.

The thiane ring system is found in a number of biologically active compounds, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The carboxylic acid moiety provides a convenient point for the introduction of various pharmacophores through amide bond formation, esterification, or other coupling reactions.

Logical Workflow: Utilization as a Synthetic Intermediate

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent use as a key intermediate in the generation of a diverse chemical library for drug discovery.

G Synthetic Workflow of this compound and its Application cluster_synthesis Synthesis of the Core Scaffold cluster_application Application in Library Synthesis A Dimethyl 3,3'-thiodipropionate B Methyl Tetrahydro-4-oxo- 2H-thiopyran-3-carboxylate A->B  Dieckmann  Condensation C Tetrahydrothiopyran-4-one B->C  Decarboxylation D This compound C->D  Oxidation E Amide Coupling (Diverse Amines R-NH2) D->E F Esterification (Diverse Alcohols R-OH) D->F G Amide Library E->G H Ester Library F->H I Biological Screening (e.g., Enzyme Assays) G->I H->I J Hit Identification & SAR Studies I->J

Synthetic pathway and application of this compound.

This workflow highlights the synthetic route from commercially available starting materials to the core heterocyclic carboxylic acid. Subsequently, it illustrates how this intermediate can be readily diversified through standard coupling reactions to generate libraries of amides and esters for biological screening and structure-activity relationship (SAR) studies. This approach is fundamental in modern drug discovery for the identification of new lead compounds.

References

Methodological & Application

Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This application note provides a detailed protocol for the synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid, a valuable building block for researchers, scientists, and professionals in drug development. This document outlines a reliable two-step synthetic route commencing from the readily available precursor, Tetrahydro-4H-thiopyran-4-one.

This compound and its derivatives are of significant interest in medicinal chemistry due to their potential applications in the development of novel therapeutic agents. The presence of the thiopyran ring, a sulfur-containing heterocycle, can impart unique physicochemical properties to molecules, potentially enhancing their biological activity and pharmacokinetic profiles.

This protocol first details the synthesis of the key intermediate, Tetrahydro-4H-thiopyran-4-one, followed by its conversion to the target carboxylic acid via a cyanohydrin intermediate.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)
1Dieckmann Condensation & DecarboxylationDimethyl 3,3'-thiodipropionateSodium methoxide, Sulfuric acidTetrahydro-4H-thiopyran-4-one>75>95
2Cyanohydrin Formation & HydrolysisTetrahydro-4H-thiopyran-4-oneSodium cyanide, Sulfuric acidThis compoundApprox. 70-80 (estimated)>95

Experimental Protocols

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This procedure is adapted from a reliable method for the synthesis of Tetrahydro-4H-thiopyran-4-one, which involves a Dieckmann condensation followed by decarboxylation.[1][2]

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Aqueous Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dieckmann Condensation: To a suspension of sodium methoxide (1.1 equivalents) in anhydrous THF, a solution of dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF is added dropwise at room temperature under an inert atmosphere. The reaction mixture is then heated to reflux for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Decarboxylation: After cooling, the reaction is quenched by the slow addition of 10% aqueous sulfuric acid until the mixture is acidic. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Hydrolysis and Decarboxylation: The crude β-keto ester is then refluxed in 10% aqueous sulfuric acid for 4-6 hours.

  • Purification: After cooling, the mixture is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by vacuum distillation to yield pure Tetrahydro-4H-thiopyran-4-one.

Step 2: Synthesis of this compound via Cyanohydrin Formation and Hydrolysis

This proposed two-step conversion of the ketone to the carboxylic acid is based on well-established organic chemistry principles, specifically the formation of a cyanohydrin followed by its hydrolysis.[3][4][5][6]

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cyanohydrin Formation: In a well-ventilated fume hood, a solution of Tetrahydro-4H-thiopyran-4-one in a suitable solvent like ethanol or a mixture of ethanol and water is cooled in an ice bath. A solution of sodium cyanide in water is added dropwise, followed by the slow addition of sulfuric acid, maintaining the temperature below 10 °C. The reaction is stirred for several hours at room temperature.

  • Work-up of Cyanohydrin: The reaction mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin, 4-cyano-4-hydroxytetrahydro-2H-thiopyran. Caution: Cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Hydrolysis of Cyanohydrin: The crude cyanohydrin is then subjected to acidic hydrolysis by refluxing with a strong acid such as concentrated hydrochloric acid or sulfuric acid. The reaction progress can be monitored by TLC.

  • Purification: After completion of the hydrolysis, the reaction mixture is cooled and the precipitated product is collected by filtration. The crude this compound can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to afford the pure product.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one cluster_step2 Step 2: Synthesis of Target Compound Start1 Dimethyl 3,3'-thiodipropionate Step1_1 Dieckmann Condensation (NaOMe, THF, Reflux) Start1->Step1_1 Step1_2 Decarboxylation (H₂SO₄, H₂O, Reflux) Step1_1->Step1_2 Product1 Tetrahydro-4H-thiopyran-4-one Step1_2->Product1 Start2 Tetrahydro-4H-thiopyran-4-one Step2_1 Cyanohydrin Formation (NaCN, H₂SO₄) Start2->Step2_1 Intermediate 4-Cyano-4-hydroxytetrahydro-2H-thiopyran Step2_1->Intermediate Step2_2 Hydrolysis (H₂SO₄, Reflux) Intermediate->Step2_2 Product2 This compound Step2_2->Product2

Caption: Synthetic pathway for this compound.

ExperimentalWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis P1 Start with Dimethyl 3,3'-thiodipropionate P2 Perform Dieckmann Condensation P1->P2 P3 Acidify and Extract P2->P3 P4 Perform Decarboxylation P3->P4 P5 Purify by Distillation P4->P5 P_Out Obtain Tetrahydro-4H-thiopyran-4-one P5->P_Out T1 Start with Tetrahydro-4H-thiopyran-4-one T2 Form Cyanohydrin (NaCN, Acid) T1->T2 T3 Extract Crude Cyanohydrin T2->T3 T4 Perform Acid Hydrolysis T3->T4 T5 Isolate and Recrystallize T4->T5 T_Out Obtain this compound T5->T_Out

Caption: Experimental workflow for the synthesis.

References

Application Note: Tetrahydro-2H-thiopyran-4-carboxylic Acid as a Versatile Scaffold in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Tetrahydro-2H-thiopyran-4-carboxylic acid is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a saturated six-membered thiopyran ring and a reactive carboxylic acid functional group, offers a versatile platform for constructing complex molecules and novel drug candidates.[1][2] The thioether moiety provides a site for metabolic modulation through oxidation, while the carboxylic acid serves as a handle for diverse synthetic transformations, including amidation and esterification.[1] This document provides an in-depth guide to the properties, applications, and key experimental protocols involving this compound and its derivatives, intended for researchers in organic synthesis and drug development.

Introduction and Physicochemical Profile

This compound (also known as thiane-4-carboxylic acid) is a non-aromatic, sulfur-containing heterocyclic compound.[1] Its structure is analogous to cyclohexane carboxylic acid, with a sulfur atom replacing a methylene group at the 1-position. This substitution imparts distinct physicochemical properties, including altered polarity, hydrogen bonding capacity, and metabolic stability, making it an attractive scaffold in drug design.[2]

The compound serves as a precursor to a wide range of derivatives.[2] The carboxylic acid allows for straightforward derivatization, while the thioether can be oxidized to the corresponding sulfone (this compound 1,1-dioxide), a common strategy to enhance solubility and modulate biological activity.[3][4]

Table 1: Physicochemical Properties

PropertyThis compoundThis compound 1,1-dioxide
CAS Number 89489-53-2[1][5]64096-87-3[3][6]
Molecular Formula C₆H₁₀O₂S[1][5]C₆H₁₀O₄S[3][4]
Molecular Weight 146.21 g/mol [1][2][5]178.21 g/mol [3][6]
Appearance White to pale brown solid[1][2]Solid[6]
Synonyms Thiane-4-carboxylic acid, 4-Carboxythiane[1][5]1,1-dioxo-1-thiane-4-carboxylic acid[3]
Safety and Handling

Both the parent compound and its 1,1-dioxide derivative should be handled with standard laboratory precautions.

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7][8]

  • Precautions: Use in a well-ventilated area or fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Avoid breathing dust.[7]

  • Storage: Store in a cool, dry place with the container tightly sealed.[8][10]

Core Synthetic Applications

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the thioether.

Transformations of the Carboxylic Acid Group

The carboxylic acid is a versatile handle for chain extension and the introduction of diverse functional groups, most commonly through amide bond formation.

  • Amide Coupling: This is the most prevalent reaction, enabling the linkage of the thiopyran scaffold to various amine-containing fragments. The reaction typically proceeds via activation of the carboxylic acid to an acid chloride or through the use of standard peptide coupling agents.[1] This pathway is fundamental for building libraries of compounds in drug discovery programs.

  • Esterification: Standard Fischer esterification conditions (an alcohol in the presence of a strong acid catalyst) can be used to convert the carboxylic acid to its corresponding ester, which can be a final product or a protecting group for further transformations.[1]

Modification of the Thioether

The endocyclic sulfur atom provides a unique opportunity for structural and property modulation.

  • Oxidation to Sulfones: The thioether can be readily oxidized to the corresponding sulfone (1,1-dioxide) using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). This transformation dramatically increases the polarity of the molecule and introduces a potent hydrogen bond acceptor, which can be used to improve aqueous solubility and fine-tune interactions with biological targets.[3]

G cluster_0 Core Building Block cluster_1 Key Synthetic Transformations THTPCA Tetrahydro-2H-thiopyran- 4-carboxylic acid Amide Amide Derivatives THTPCA->Amide 1) Activation (e.g., SOCl₂) 2) R₂NH, Base Ester Ester Derivatives THTPCA->Ester ROH, H⁺ Sulfone Sulfone Derivative (1,1-Dioxide) THTPCA->Sulfone Oxidation (e.g., H₂O₂, m-CPBA)

Figure 1: Key synthetic transformations of the core building block.

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed. Researchers should adapt these procedures based on the specific substrate and scale.

Protocol 1: General Procedure for Amide Coupling via Acid Chloride

This two-step protocol is a robust method for synthesizing a wide array of amide derivatives.

Step A: Synthesis of Tetrahydro-2H-thiopyran-4-carbonyl chloride

  • Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M) to dissolve the starting material. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq) dropwise. Caution: Gas evolution (CO₂, CO, HCl) will occur.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting crude acid chloride is typically an oil and is used immediately in the next step without further purification. A similar procedure is documented for the analogous pyran structure.[11]

Step B: Amide Formation

  • Setup: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C. Dissolve the crude acid chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Quenching & Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired amide.

G Start Start: Carboxylic Acid + Amine Step1 Step 1: Acid Activation (Oxalyl Chloride, DMF, DCM) 0°C to RT, 2h Start->Step1 Step2 Step 2: Amine Addition (Base, DCM) 0°C to RT, 2-4h Step1->Step2 Step3 Step 3: Aqueous Work-up (NaHCO₃ wash, Extraction) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 End Final Product: Purified Amide Step4->End

Figure 2: Workflow for a typical amide coupling reaction.

Protocol 2: Oxidation to this compound 1,1-dioxide

This protocol describes the conversion of the thioether to the corresponding sulfone, a key step in modifying the scaffold's properties.

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or a mixture of methanol and water in a round-bottom flask.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise. Caution: This reaction can be exothermic.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 50-60 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Cool the reaction to room temperature and quench the excess peroxide by carefully adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates no remaining peroxide.

  • Isolation: The product often precipitates from the reaction mixture upon cooling or quenching. If so, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to obtain the crude product.

  • Purification: The crude solid can be further purified by recrystallization if necessary.

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity at both the carboxylic acid and thioether positions. The protocols outlined in this note provide a reliable foundation for chemists to incorporate this valuable scaffold into their synthetic programs, facilitating the exploration of novel chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols for the Esterification of Thiane-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the esterification of thiane-4-carboxylic acid, a crucial process for modifying this compound for various applications in medicinal chemistry and drug development. The primary method detailed is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. Alternative methods are also discussed for substrates that may be sensitive to strong acidic conditions.

Introduction

Thiane-4-carboxylic acid and its ester derivatives are important building blocks in the synthesis of pharmacologically active molecules. The esterification of the carboxylic acid moiety is a fundamental transformation that allows for further functionalization, modulation of physicochemical properties such as lipophilicity, and can serve as a protecting group strategy during multi-step syntheses. This document outlines reliable protocols for achieving high yields in the esterification of thiane-4-carboxylic acid.

Primary Method: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[3][4]

Reaction Scheme:

Experimental Protocols

Protocol 1: Methyl Esterification of Thiane-4-Carboxylic Acid via Fischer Esterification

This protocol is adapted from a similar procedure for the esterification of thiazolidine-4-carboxylic acid and is expected to provide high yields for thiane-4-carboxylic acid.[5]

Materials:

  • Thiane-4-carboxylic acid

  • Methanol (anhydrous)

  • Dry Hydrogen Chloride (HCl) gas or concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (anhydrous)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using HCl gas)

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • In a dry round bottom flask, suspend thiane-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

  • Cool the mixture in an ice bath.

  • Acid Catalyst Addition (Choose one):

    • HCl Gas: Bubble dry HCl gas through the stirred suspension for 15-30 minutes. Ensure the flask is equipped with a drying tube to prevent moisture from entering.

    • Sulfuric Acid: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the cooled and stirred suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction can be gently heated to reflux (60-65°C) to reduce the reaction time to 4-8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate (the hydrochloride salt of the ester) forms, it can be collected by filtration. If not, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Filter the solid product and wash with cold diethyl ether.

  • To obtain the free ester, the hydrochloride salt can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the methyl thiane-4-carboxylate.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Fischer esterification of carboxylic acids, which can be applied to thiane-4-carboxylic acid.

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
Thiazolidine-4-carboxylic acidMethanolDry HCl gasRoom Temp.1289[5]
General Carboxylic AcidsPrimary/Secondary AlcoholH₂SO₄ or TsOH60-1101-10Good to near quantitative[1]

Alternative Esterification Methods

For substrates that are sensitive to strong acids, alternative methods under milder conditions can be employed.

Steglich Esterification

This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[6][7][8] It proceeds at room temperature under neutral conditions.

General Protocol:

  • Dissolve the carboxylic acid (1.0 eq), alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (CH₂Cl₂).

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise.

  • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

  • The byproduct, dicyclohexylurea (DCU), precipitates out and can be removed by filtration.

  • The filtrate is then washed with dilute acid (e.g., 0.5 N HCl) and saturated sodium bicarbonate solution, dried, and concentrated to give the ester.[6]

Using Thionyl Chloride (SOCl₂)

This method proceeds via the formation of an acyl chloride intermediate, which then reacts with the alcohol.

General Protocol:

  • React the carboxylic acid with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), to form the acyl chloride.

  • Remove the excess SOCl₂ by distillation.

  • Carefully add the alcohol to the acyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.

Visualizations

Experimental Workflow for Fischer Esterification

The following diagram illustrates the general workflow for the Fischer esterification of thiane-4-carboxylic acid.

Fischer_Esterification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Thiane-4-carboxylic Acid in Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst Cool to 0°C react Stir at Room Temp. or Reflux (1-24h) add_catalyst->react monitor Monitor by TLC react->monitor quench Neutralize with Base (e.g., NaHCO₃) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry end_product Purified Ester dry->end_product Fischer_Mechanism A 1. Protonation of Carbonyl Oxygen B 2. Nucleophilic Attack by Alcohol A->B Activates Carbonyl C 3. Proton Transfer B->C Forms Tetrahedral Intermediate D 4. Elimination of Water C->D Forms Good Leaving Group (H₂O) E 5. Deprotonation D->E Reforms Carbonyl F Ester Product E->F

References

Application Notes and Protocols for the Synthesis of Novel Tetrahydro-2H-thiopyran-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel amide derivatives of tetrahydro-2H-thiopyran-4-carboxylic acid. The thiopyran scaffold is a recognized pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including anticancer and antimicrobial effects.[1] These protocols are designed to be a practical guide for researchers in medicinal chemistry and drug discovery, facilitating the exploration of new chemical space around this promising heterocyclic core. Standard amide coupling methodologies, including the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt), and the uronium salt-based reagent O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are described in detail.[2][3]

Introduction

The tetrahydro-2H-thiopyran ring system is a privileged scaffold in medicinal chemistry due to its presence in numerous compounds with significant therapeutic potential.[1] Derivatives of thiopyran have been reported to possess a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The incorporation of an amide functionality onto the this compound core allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse amine building blocks. This exploration can lead to the discovery of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

The formation of the amide bond is a critical transformation in the synthesis of these derivatives. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid for facile nucleophilic attack by the amine.[3] This document details two robust and widely used protocols for the amidation of this compound: the EDC/HOBt method and the HATU method.[2][4][5]

Chemical Reaction

The general scheme for the amidation of this compound is presented below:

cluster_reactants Reactants cluster_reagents Reagents cluster_product Product acid This compound amide Tetrahydro-2H-thiopyran-4-carboxamide Derivative acid->amide + amine R-NH₂ (Amine) amine->amide + coupling_reagent Coupling Reagent (EDC/HOBt or HATU) coupling_reagent->amide base Base (e.g., DIPEA) base->amide solvent Solvent (e.g., DMF, DCM) solvent->amide

Caption: General Amidation Reaction Scheme.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol utilizes the water-soluble carbodiimide EDC to activate the carboxylic acid, with HOBt added to suppress racemization and improve efficiency.[2][6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1N HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amidation using HATU

HATU is a highly efficient uronium salt-based coupling reagent, often used for sterically hindered substrates and to minimize racemization.[2][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Data Presentation

The following table summarizes hypothetical characterization data for a series of novel tetrahydro-2H-thiopyran-4-carboxamide derivatives synthesized using the protocols described above.

DerivativeAmine (R-NH₂)Coupling MethodYield (%)Purity (HPLC, %)M.P. (°C)¹H NMRMS (m/z) [M+H]⁺
1a AnilineEDC/HOBt85>98155-157Consistent222.09
1b BenzylamineHATU92>99130-132Consistent236.11
1c 4-FluoroanilineEDC/HOBt82>98168-170Consistent240.08
1d MorpholineHATU95>99110-112Consistent216.10
1e (S)-(-)-α-MethylbenzylamineHATU88>99 (de >98%)142-144Consistent250.13

Visualizations

Experimental Workflow

start Start dissolve Dissolve Acid, Amine, and Reagents in Solvent start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Coupling Reagent and Base cool->add_reagents react Stir at RT (1-24h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup (Wash with Acid, Base, Brine) monitor->workup Reaction Complete dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: General Experimental Workflow.

Potential Biological Signaling Pathway

Some thiopyran derivatives have been shown to exhibit anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[9][10] Inhibition of EGFR can block downstream signaling cascades that promote tumor cell proliferation and survival.

ligand EGF Ligand egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor Thiopyran Derivative inhibitor->egfr

Caption: EGFR Signaling Pathway Inhibition.

Safety Precautions

  • Always conduct reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents such as EDC and HATU are moisture-sensitive and can be irritating. Handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

The Pivotal Role of Tetrahydro-2H-thiopyran-4-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Tetrahydro-2H-thiopyran-4-carboxylic acid and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutic agents. This heterocyclic compound, particularly its 1,1-dioxide form, serves as a crucial building block in the synthesis of complex molecules with pronounced biological activity. Extensive research has highlighted its application in the creation of potent antiviral drugs, underscoring its importance for researchers, scientists, and drug development professionals.

Application in Antiviral Drug Discovery: The Amenamevir Case Study

A prime example of the successful application of this scaffold is in the synthesis of Amenamevir, a non-nucleoside antiviral agent approved for the treatment of herpes zoster (shingles). Amenamevir is a highly potent and selective inhibitor of the herpesvirus helicase-primase complex, a crucial enzyme system for viral DNA replication. The this compound 1,1-dioxide moiety is a key structural component of Amenamevir, contributing to its binding affinity and overall efficacy.

The unique structure of the thiopyran ring and the carboxylic acid functional group allow for versatile chemical modifications, enabling the optimization of pharmacokinetic and pharmacodynamic properties. The sulfone group in the 1,1-dioxide derivative enhances polarity and can participate in hydrogen bonding interactions within the enzyme's active site, a critical factor for its inhibitory activity.

Quantitative Bioactivity Data

The antiviral activity of Amenamevir, a key drug synthesized using the this compound scaffold, has been extensively evaluated against various herpesviruses. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values, demonstrating its potent antiviral effects.

Amenamevir Antiviral Activity (EC₅₀)
Virus EC₅₀ (µM)
Varicella-Zoster Virus (VZV)0.038 - 0.10[1]
Herpes Simplex Virus Type 1 (HSV-1)0.014 (approx. 0.0077 - 0.020 µM)[2]
Herpes Simplex Virus Type 2 (HSV-2)0.030 (approx. 0.015 - 0.058 µM)[2]
Amenamevir Antiviral Activity (IC₅₀)
Virus IC₅₀ (µM)
Feline Herpesvirus 1 (FHV-1) in CRFK cells28.4[3]
Feline Herpesvirus 1 (FHV-1) in AK-D cells12.6[3]
Feline Herpesvirus 1 (FHV-1) in PG-4 (S+L-) cells7.0[3]

Experimental Protocols

Protocol 1: Synthesis of this compound 1,1-dioxide

This protocol outlines a common method for the synthesis of the key intermediate.

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Hydrogen peroxide (30% solution)

  • Acetic acid

  • Acetic anhydride

  • Sodium borohydride

  • Methanol

  • Methanesulfonyl chloride

  • Pyridine or Sodium Hydroxide

Procedure:

  • Oxidation: Tetrahydro-4H-thiopyran-4-one is oxidized to the corresponding sulfone using hydrogen peroxide in a mixture of acetic acid and acetic anhydride.

  • Reduction: The keto group of the resulting sulfone is reduced to a hydroxyl group using sodium borohydride in methanol.

  • Mesylation: The hydroxyl group is then converted to a mesylate by reacting with methanesulfonyl chloride in the presence of a base like pyridine.

  • Elimination and further reaction to Carboxylic Acid: The mesylate undergoes an elimination reaction to yield a dihydro-2H-thiopyran 1,1-dioxide. Further established synthetic steps are then used to convert this intermediate to the final carboxylic acid product. Note: Specific conditions for the conversion of the eliminated product to the carboxylic acid can vary and should be optimized based on the desired scale and purity.

Protocol 2: General Synthesis of N-substituted Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxides (Amenamevir Analogs)

This protocol provides a general framework for the synthesis of antiviral compounds based on the this compound scaffold.

Materials:

  • This compound 1,1-dioxide

  • Thionyl chloride or Oxalyl chloride

  • Appropriate substituted aniline (e.g., 2,6-dimethylaniline for Amenamevir)

  • A suitable organic solvent (e.g., Tetrahydrofuran)

  • A base (e.g., Triethylamine or Pyridine)

Procedure:

  • Acid Chloride Formation: this compound 1,1-dioxide is converted to its corresponding acid chloride by reacting with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

  • Amide Coupling: The resulting acid chloride is then reacted with the desired substituted aniline in the presence of a base to form the N-substituted tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide. The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product is then purified using techniques such as recrystallization or column chromatography.

Mechanism of Action: Viral Helicase-Primase Inhibition

Amenamevir and its analogs function by targeting the viral helicase-primase complex. This enzyme is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary for the initiation of DNA replication. By inhibiting this complex, these compounds effectively halt viral DNA synthesis and, consequently, viral replication.

G cluster_virus Herpesvirus Infected Cell cluster_drug Mechanism of Inhibition vDNA Viral dsDNA HelicasePrimase Helicase-Primase Complex vDNA->HelicasePrimase Binding ssDNA Viral ssDNA HelicasePrimase->ssDNA Unwinding RNA_Primer RNA Primer HelicasePrimase->RNA_Primer Synthesis DNAPolymerase Viral DNA Polymerase ssDNA->DNAPolymerase RNA_Primer->DNAPolymerase New_vDNA New Viral dsDNA DNAPolymerase->New_vDNA Replication Amenamevir Amenamevir (Tetrahydro-2H-thiopyran-4-carboxamide derivative) Amenamevir->HelicasePrimase Inhibition G start Tetrahydro-2H-thiopyran-4- carboxylic acid 1,1-dioxide step1 Acid Chloride Formation (e.g., with Oxalyl Chloride) start->step1 intermediate1 Tetrahydro-2H-thiopyran-4- carbonyl chloride 1,1-dioxide step1->intermediate1 step2 Amide Coupling intermediate1->step2 reagent1 2,6-Dimethylaniline reagent1->step2 intermediate2 N-(2,6-dimethylphenyl)tetrahydro-2H- thiopyran-4-carboxamide 1,1-dioxide step2->intermediate2 step3 Further Synthetic Steps intermediate2->step3 reagent2 Other reactants (for side chain addition) reagent2->step3 end Amenamevir step3->end

References

Applications of Thiane-4-Carboxylic Acid in Agrochemical Research: A Potential Scaffold for Novel Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

Thiane-4-carboxylic acid, a sulfur-containing heterocyclic compound, presents a promising, yet underexplored, scaffold for the development of novel agrochemicals. While direct applications in commercially available products are not extensively documented, its structural motifs are analogous to other heterocyclic carboxylic acids that have demonstrated significant biological activity. The presence of the thiane ring offers unique physicochemical properties, such as lipophilicity and metabolic stability, which are advantageous in the design of bioactive molecules. This document outlines potential applications, hypothetical experimental protocols, and the rationale for exploring thiane-4-carboxylic acid derivatives in the quest for new fungicides, herbicides, and insecticides.

The carboxylic acid moiety is a common feature in many successful agrochemicals, contributing to their mode of action and transport within the plant.[1][2] It is prevalent in synthetic auxin herbicides, where it mimics the natural plant hormone indole-3-acetic acid, leading to uncontrolled growth and eventual death of susceptible weeds. Furthermore, carboxylic acid amides are a known class of fungicides.

Potential Applications in Agrochemicals

Based on structure-activity relationship (SAR) studies of related heterocyclic compounds, thiane-4-carboxylic acid derivatives are postulated to have potential in the following areas:

  • Fungicides: The thiane scaffold could be incorporated into molecules designed to inhibit fungal growth. By analogy with other heterocyclic fungicides, derivatives could be synthesized to target specific fungal enzymes or disrupt cell membrane integrity. The sulfur atom in the thiane ring may also contribute to the molecule's interaction with sulfur-containing amino acids in target proteins.

  • Herbicides: As a carboxylic acid, derivatives of thiane-4-carboxylic acid could be designed as novel synthetic auxin herbicides. The thiane ring would serve as a unique core structure, potentially leading to altered selectivity and a different spectrum of weed control compared to existing auxin mimics.

  • Insecticides: While less common, the thiane moiety could be explored as a component of novel insecticides. The structural rigidity and lipophilicity of the ring might be beneficial for binding to insect-specific targets. Pyrethroids, a major class of insecticides, are esters of a cyclopropane carboxylic acid, highlighting the importance of the carboxylic acid functional group in this area.

Data Presentation: Efficacy of Analogous Heterocyclic Carboxylic Acid Derivatives

While specific quantitative data for thiane-4-carboxylic acid-based agrochemicals is not publicly available, the following tables summarize the efficacy of structurally related compounds to provide a benchmark for potential activity.

Table 1: Antifungal Activity of Tetrahydroisoquinolone-4-Carboxylic Acid Derivatives against Sclerotinia sclerotiorum

CompoundEC50 (µg/mL)Preventive Control Efficacy (%) at 500 µg/mL
5k 5.894.6
Boscalid (Commercial Fungicide) 0.09495.8 (at 10 µg/mL)

Table 2: Antiviral Activity of Thiazolidine-4-Carboxylic Acid Derivatives against Tobacco Mosaic Virus (TMV)

CompoundInactivation Activity (%) at 500 µg/mLCurative Activity (%) at 500 µg/mLProtection Activity (%) at 500 µg/mL
3 514749
Ribavirin (Commercial Virucide) 404038

Experimental Protocols

The following are hypothetical protocols for the synthesis and evaluation of thiane-4-carboxylic acid derivatives for agrochemical applications, based on established methodologies for similar compounds.

Protocol 1: Synthesis of N-Aryl Thiane-4-Carboxamide Derivatives

This protocol describes a potential pathway to synthesize amide derivatives of thiane-4-carboxylic acid for screening as potential fungicides or herbicides.

Materials:

  • Thiane-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted anilines

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid: To a solution of thiane-4-carboxylic acid (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude thiane-4-carbonyl chloride.

  • Amide Coupling: Dissolve the crude thiane-4-carbonyl chloride in anhydrous DCM. In a separate flask, dissolve the desired substituted aniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-aryl thiane-4-carboxamide derivative.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Assay against Botrytis cinerea

This protocol outlines a method to screen the synthesized thiane-4-carboxamide derivatives for fungicidal activity.

Materials:

  • Synthesized thiane-4-carboxamide derivatives

  • Botrytis cinerea culture

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL). Prepare a series of dilutions in sterile water to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). The final DMSO concentration in the medium should not exceed 1%.

  • Preparation of Fungal Plates: Add the appropriate volume of the test solution to molten PDA medium, mix well, and pour into sterile petri dishes. Allow the agar to solidify. A control plate containing only DMSO should be prepared.

  • Inoculation: From a fresh culture of Botrytis cinerea, cut a 5 mm mycelial disc using a sterile cork borer and place it at the center of each PDA plate.

  • Incubation: Incubate the plates at 25±1 °C in the dark.

  • Data Collection: After 3-4 days, or when the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter, measure the diameter of the fungal colony in both the control and treated plates.

  • Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.

  • Determination of EC50: The concentration required to inhibit 50% of the fungal growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.

Visualizations

The following diagrams illustrate the synthetic workflow and a potential signaling pathway that could be targeted by agrochemicals derived from thiane-4-carboxylic acid.

Synthesis_Workflow Thiane_COOH Thiane-4-Carboxylic Acid Acid_Chloride Thiane-4-Carbonyl Chloride Thiane_COOH->Acid_Chloride SOCl₂ or (COCl)₂ Amide_Derivative N-Aryl Thiane-4-Carboxamide Acid_Chloride->Amide_Derivative Coupling Aniline Substituted Aniline Aniline->Amide_Derivative

Caption: Synthetic route to N-aryl thiane-4-carboxamides.

Hypothetical_Signaling_Pathway Thiane_Derivative Thiane Derivative (Potential Inhibitor) Receptor Target Receptor (e.g., Auxin Binding Protein) Thiane_Derivative->Receptor Binds/Inhibits Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates/Blocks Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Response Uncontrolled Growth (Herbicidal Effect) Gene_Expression->Physiological_Response

Caption: Hypothetical mode of action for a thiane-based herbicide.

Conclusion

Thiane-4-carboxylic acid represents a valuable starting point for the synthesis of novel agrochemicals. While direct evidence of its application is currently sparse, the known bioactivities of related heterocyclic carboxylic acids provide a strong rationale for its investigation. The synthetic protocols and screening methods outlined here offer a framework for researchers to explore the potential of this scaffold. The unique structural features of the thiane ring may lead to the discovery of new active ingredients with improved efficacy, selectivity, and environmental profiles, addressing the ongoing need for innovation in crop protection.

References

Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, a valuable building block in medicinal chemistry and drug development. The sulfone moiety in this compound often imparts desirable physicochemical properties, such as enhanced metabolic stability, solubility, and cell permeability.

This guide outlines two primary synthetic routes: the direct oxidation of the corresponding thioether and a hydrolysis-based approach from a spirocyclic precursor. It includes detailed experimental procedures, a comparative data table, and workflow diagrams to ensure reproducible and efficient synthesis.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic methods for preparing this compound 1,1-dioxide.

MethodStarting MaterialKey Reagents/SolventsTemperature (°C)Reaction Time (h)Yield (%)
Oxidation This compoundmeta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM)0 to rt2 - 4High
This compoundOxone®, Methanol/Waterrt1 - 3High
Hydrolysis 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide6 N Hydrochloric acid100 (reflux)865

Synthetic Pathways

Two distinct synthetic pathways for the preparation of this compound 1,1-dioxide are presented below.

cluster_0 Oxidation Pathway cluster_1 Hydrolysis Pathway A Tetrahydro-2H-thiopyran- 4-carboxylic acid B Tetrahydro-2H-thiopyran- 4-carboxylic acid 1,1-dioxide A->B m-CPBA or Oxone C 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane- 1,5-dione-9,9-dioxide D Tetrahydro-2H-thiopyran- 4-carboxylic acid 1,1-dioxide C->D 6 N HCl, Reflux

Caption: Synthetic routes to the target compound.

Experimental Protocols

Method 1: Oxidation of this compound

The most common and direct route to this compound 1,1-dioxide is the oxidation of its thioether precursor. This method is generally high-yielding and utilizes readily available oxidizing agents.

Protocol 1A: Using meta-Chloroperoxybenzoic acid (m-CPBA)

This protocol is based on the well-established oxidation of thioethers to sulfones using m-CPBA.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of m-CPBA (2.2 - 2.5 eq) in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred solution of the thioether at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide.

  • Follow with the addition of a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound 1,1-dioxide.

Protocol 1B: Using Oxone®

Oxone® (potassium peroxymonosulfate) is an inexpensive, stable, and environmentally friendly oxidizing agent suitable for this transformation.

Materials:

  • This compound (1.0 eq)

  • Oxone® (2.5 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water.

  • To this solution, add Oxone® (2.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the final product.

cluster_0 Oxidation Workflow start Dissolve Thioether in Solvent add_oxidant Add Oxidizing Agent (m-CPBA or Oxone) start->add_oxidant react Reaction at Appropriate Temperature add_oxidant->react monitor Monitor by TLC react->monitor workup Aqueous Workup (Quench, Neutralize, Extract) monitor->workup dry Dry and Concentrate workup->dry purify Purification (Recrystallization or Chromatography) dry->purify end_product Pure Product purify->end_product

Caption: General workflow for the oxidation methods.

Method 2: Hydrolysis of 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide

This method provides an alternative route to the target compound from a spirocyclic precursor.[1]

Materials:

  • 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide (1.0 eq, 20.0 g, 76.3 mmol)

  • 6 N Hydrochloric acid (60 mL)

  • Antifoam 204 (200 mg)

Procedure:

  • To a 250-mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermocouple, add 3,3-Dimethyl-2,4-dioxa-9-thiaspiro[5.5]undecane-1,5-dione-9,9-dioxide (20.0 g, 76.3 mmol), 6 N hydrochloric acid (60 mL), and Antifoam 204 (200 mg).[1]

  • Heat the reaction mixture to reflux and collect the distillate until the internal temperature reaches 100 °C.[1]

  • Continue to reflux for an additional 8 hours or until LC/MS analysis indicates complete conversion of the starting material.[1]

  • Cool the reaction mixture to room temperature and allow it to stand for approximately 12 hours, during which the product will crystallize.[1]

  • Cool the resulting slurry to 0 °C for 1 hour and then filter to collect the solid product.[1]

  • Dry the collected solid in a vacuum oven at 60 °C with a nitrogen bleed overnight to obtain this compound 1,1-dioxide as a white, crystalline solid (Yield: 8.84 g, 65%).[1]

cluster_0 Hydrolysis Workflow start Combine Spiro Compound, HCl, and Antifoam reflux Heat to Reflux (100°C) start->reflux monitor Monitor by LC/MS reflux->monitor cool_crystallize Cool to Room Temperature and Crystallize monitor->cool_crystallize filter_dry Filter and Dry cool_crystallize->filter_dry end_product Crystalline Product filter_dry->end_product

Caption: Workflow for the hydrolysis method.

References

Application Notes and Protocols for the Experimental Use of Thiane-4-Carboxylic Acid as a Precursor Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for utilizing thiane-4-carboxylic acid as a versatile precursor in the synthesis of potentially bioactive molecules. The thiane ring, a saturated six-membered heterocycle containing a sulfur atom, offers a unique three-dimensional scaffold that can be exploited in drug design to explore new chemical space and improve physicochemical properties.

Application Note 1: Synthesis of Thiane-4-carboxamides as Potential Kinase Inhibitors

Background:

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. The development of novel kinase inhibitors with unique scaffolds is of high interest to overcome resistance and improve selectivity. The thiane moiety can serve as a non-planar, flexible core that can orient substituents in precise three-dimensional arrangements to interact with the ATP-binding pocket of kinases. This protocol outlines the synthesis of a series of N-aryl thiane-4-carboxamides, which can be screened for kinase inhibitory activity.

Experimental Protocol: Amide Coupling of Thiane-4-carboxylic Acid with an Aromatic Amine

This protocol describes a general method for the synthesis of an N-aryl thiane-4-carboxamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • Thiane-4-carboxylic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of thiane-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add the substituted aniline (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl thiane-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

The following table summarizes hypothetical data for a series of synthesized N-aryl thiane-4-carboxamides.

Compound IDAmine PrecursorYield (%)Purity (%) (HPLC)IC₅₀ (nM) vs. Target Kinase
TH-AM-001Aniline78>98250
TH-AM-0024-Methoxyaniline82>99150
TH-AM-0034-Chloroaniline75>9795
TH-AM-0043-Trifluoromethylaniline71>9850

Signaling Pathway Visualization:

The diagram below illustrates a generic kinase signaling pathway that can be targeted by small molecule inhibitors. The synthesized thiane-4-carboxamides could potentially inhibit the kinase, thereby blocking the downstream phosphorylation cascade that leads to cellular responses like proliferation and survival.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Target Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Kinase->pSubstrate Transcription Gene Transcription pSubstrate->Transcription Inhibitor Thiane-4-carboxamide Inhibitor Inhibitor->Kinase Inhibition CellularResponse Cellular Response (e.g., Proliferation, Survival) Transcription->CellularResponse

Generic Kinase Signaling Pathway Inhibition.

Application Note 2: Synthesis of Thiane-4-carboxylate Esters as Potential Protease Inhibitors

Background:

Ester-containing molecules can act as inhibitors of various enzymes, including proteases, by mimicking the transition state of substrate hydrolysis. The thiane ring can provide a stable and synthetically tractable core for the development of novel protease inhibitors. This protocol details the synthesis of thiane-4-carboxylate esters.

Experimental Protocol: Esterification of Thiane-4-carboxylic Acid

This protocol describes a general method for the synthesis of a thiane-4-carboxylate ester using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Materials:

  • Thiane-4-carboxylic acid

  • Alcohol (e.g., benzyl alcohol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • 0.5 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve thiane-4-carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the filter cake with cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired thiane-4-carboxylate ester.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation:

The following table presents hypothetical data for a series of synthesized thiane-4-carboxylate esters.

Compound IDAlcohol PrecursorYield (%)Purity (%) (HPLC)Kᵢ (µM) vs. Target Protease
TH-ES-001Methanol85>9915.2
TH-ES-002Ethanol88>9812.5
TH-ES-003Benzyl alcohol91>995.8
TH-ES-004Phenethyl alcohol87>973.1

Experimental Workflow Visualization:

The diagram below outlines the general workflow from the synthesis of thiane-4-carboxylate esters to their evaluation as potential enzyme inhibitors.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis Start Thiane-4-carboxylic Acid + Alcohol Reaction Esterification (DCC, DMAP) Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization Screening Enzyme Inhibition Assay Characterization->Screening IC50 IC50 / Ki Determination Screening->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR Lead Lead Compound Identification SAR->Lead

Workflow for Synthesis and Screening.

Functionalization of the Carboxylic Acid Group of Tetrahydro-2H-thiopyran-4-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the carboxylic acid group of Tetrahydro-2H-thiopyran-4-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of the metabolically stable thiopyran ring. The protocols outlined below describe common and effective transformations of the carboxylic acid moiety into amides, esters, and the corresponding primary alcohol, providing key intermediates for the synthesis of novel chemical entities.

Introduction

This compound is a valuable scaffold in the design of new therapeutic agents. The carboxylic acid group serves as a convenient handle for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR). The primary functionalization strategies discussed in this document are:

  • Amide Bond Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines to generate carboxamides.

  • Esterification: Conversion of the carboxylic acid to its corresponding esters, which can be useful as final compounds or as intermediates for further transformations.

  • Reduction to Alcohol: Reduction of the carboxylic acid to the primary alcohol, (tetrahydro-2H-thiopyran-4-yl)methanol, a key intermediate for ether synthesis and other modifications.

These transformations are fundamental in organic synthesis and are widely employed in the construction of compound libraries for high-throughput screening.

Key Functionalization Pathways

The carboxylic acid group of this compound can be readily functionalized through several standard organic reactions. The three main pathways are depicted below.

Functionalization_Pathways Tetrahydro-2H-thiopyran-4-carboxylic_acid This compound Amide N-Substituted-tetrahydro-2H-thiopyran-4-carboxamide Tetrahydro-2H-thiopyran-4-carboxylic_acid->Amide Amine, Coupling Agent Ester Tetrahydro-2H-thiopyran-4-carboxylate Ester Tetrahydro-2H-thiopyran-4-carboxylic_acid->Ester Alcohol, Acid Catalyst Alcohol (Tetrahydro-2H-thiopyran-4-yl)methanol Tetrahydro-2H-thiopyran-4-carboxylic_acid->Alcohol Reducing Agent (e.g., LiAlH4) Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Carboxylic_Acid This compound Stirring Stir at Room Temperature Carboxylic_Acid->Stirring Amine Primary or Secondary Amine Amine->Stirring Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Stirring Base Base (e.g., DIPEA) Base->Stirring Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Stirring Quench Aqueous Work-up Stirring->Quench Extraction Extraction with Organic Solvent Quench->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product N-Substituted-tetrahydro-2H-thiopyran-4-carboxamide Purification->Product Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Carboxylic_Acid This compound Reflux Heat to Reflux Carboxylic_Acid->Reflux Alcohol Alcohol (e.g., Methanol, Ethanol) Alcohol->Reflux Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with Base Cool->Neutralize Extraction Extraction with Organic Solvent Neutralize->Extraction Drying Drying over Na2SO4 Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Purification Distillation or Chromatography Concentration->Purification Product Tetrahydro-2H-thiopyran-4-carboxylate Ester Purification->Product Reduction_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification LiAlH4 LiAlH4 Addition Add Carboxylic Acid Solution to LiAlH4 suspension at 0 °C LiAlH4->Addition Solvent Anhydrous THF Solvent->Addition Carboxylic_Acid_Sol Solution of this compound in THF Carboxylic_Acid_Sol->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Careful Quenching (e.g., Fieser work-up) Stirring->Quench Filtration Filter off Aluminum Salts Quench->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Distillation or Chromatography Concentration->Purification Product (Tetrahydro-2H-thiopyran-4-yl)methanol Purification->Product

Application Note: Tetrahydro-2H-thiopyran-4-carboxylic Acid in the Development of Novel Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydro-2H-thiopyran-4-carboxylic acid is a heterocyclic compound incorporating a saturated six-membered ring with a sulfur atom and a carboxylic acid functional group.[1][2] Its unique structure, combining the flexibility of the thiopyran ring with the reactivity of a carboxylic acid, presents intriguing possibilities for the development of new materials, particularly in the realm of specialty polymers. The presence of the sulfur atom in the backbone of a polymer can impart unique properties such as altered refractive index, thermal stability, and affinity for metal ions compared to their all-carbon or oxygen-containing analogues.

While the primary applications of this compound and its derivatives have been explored in medicinal chemistry and as intermediates in organic synthesis, its potential as a monomer for novel polymers remains an area of active research.[1][2] This application note explores the potential use of this compound in the synthesis of novel polyesters and polyamides, providing hypothetical protocols and expected material properties based on established chemical principles.

Potential Applications in Material Science

The incorporation of the this compound moiety into polymer chains could lead to materials with tailored properties for various advanced applications:

  • Advanced Optical Materials: The sulfur atom in the polymer backbone can increase the refractive index of the resulting material, making it a candidate for lenses, optical fibers, and coatings.

  • Specialty Engineering Plastics: The unique conformational flexibility of the thiopyran ring may lead to polymers with interesting mechanical properties, such as improved impact resistance or specific thermal expansion coefficients.

  • Chelating Resins: The thioether linkage can exhibit affinity for heavy metal ions, suggesting potential applications in water purification, environmental remediation, and catalyst recovery.

  • Drug Delivery Matrices: The biodegradability and biocompatibility of polyesters and polyamides derived from this monomer could be explored for controlled drug release applications, where the thiopyran moiety might offer specific interactions with therapeutic agents.

Hypothetical Synthesis of a Novel Polyester

This section outlines a theoretical protocol for the synthesis of a polyester, Poly(1,4-butylene thiopyranate), using this compound and 1,4-butanediol as monomers.

Experimental Protocol: Synthesis of Poly(1,4-butylene thiopyranate)

Materials:

  • This compound (≥98% purity)

  • 1,4-Butanediol (≥99% purity, anhydrous)

  • Titanium(IV) butoxide (catalyst)

  • Toluene (anhydrous)

  • Methanol

  • Chloroform

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge this compound (1.0 mol) and 1,4-butanediol (1.1 mol).

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Add titanium(IV) butoxide (0.1 mol% relative to the carboxylic acid) to the reaction mixture.

  • Esterification (First Stage): Heat the mixture to 180°C under a slow stream of nitrogen. Water will be formed as a byproduct of the esterification reaction and should be collected in the receiving flask. Continue this stage for 4-6 hours or until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): Gradually reduce the pressure to below 1 Torr over a period of 30 minutes while increasing the temperature to 220°C. This will facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.

  • Polymerization: Continue the reaction under high vacuum and at 220°C for 6-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain grows.

  • Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60°C for 24 hours to remove any residual solvent.

Logical Workflow for Polyester Synthesis

Polyester_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Purification Monomers Charge Monomers (this compound & 1,4-Butanediol) Catalyst Add Catalyst (Titanium(IV) butoxide) Monomers->Catalyst Inert Establish Inert Atmosphere (N2) Catalyst->Inert Esterification Esterification (180°C, N2 flow) Remove H2O Inert->Esterification Polycondensation Polycondensation (220°C, Vacuum) Remove excess diol Esterification->Polycondensation Isolation Dissolve in Chloroform Polycondensation->Isolation Precipitation Precipitate in Methanol Isolation->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Pure Polyester Drying->Final_Polymer

Caption: Workflow for the synthesis of Poly(1,4-butylene thiopyranate).

Hypothetical Material Properties

The following table summarizes the expected, hypothetical properties of the synthesized polyester. These values are illustrative and would require experimental verification.

PropertyExpected ValueTest Method
Thermal Properties
Glass Transition Temperature (Tg)50 - 70 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)180 - 200 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td)> 300 °CThermogravimetric Analysis (TGA)
Mechanical Properties
Tensile Strength40 - 60 MPaASTM D638
Young's Modulus1.5 - 2.5 GPaASTM D638
Elongation at Break100 - 200 %ASTM D638
Optical Properties
Refractive Index1.55 - 1.60Abbe Refractometer

Signaling Pathway Diagram (Hypothetical Drug Delivery Application)

For a hypothetical application in drug delivery, a biodegradable polyester matrix containing this compound could be designed to release a therapeutic agent that interacts with a specific signaling pathway. The diagram below illustrates a generic signaling pathway that could be targeted.

Signaling_Pathway cluster_cell Target Cell Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Drug Released Drug Drug->Receptor Binds and Activates PolymerMatrix Polymer Matrix (degrades to release drug) PolymerMatrix->Drug Degradation

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Tetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tetrahydro-2H-thiopyran-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying crude this compound are acid-base extraction, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the likely impurities in crude this compound?

A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and residual solvents. Depending on the synthetic route, potential byproducts could include neutral organic compounds or other acidic species.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method, often employing a C18 column with a mobile phase such as a methanol-water mixture containing acetic acid. Other methods include Thin Layer Chromatography (TLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Acid-Base Extraction

Problem: Low recovery of the carboxylic acid after extraction and acidification.

  • Possible Cause: Incomplete extraction into the aqueous basic solution.

    • Solution: Ensure the pH of the aqueous phase is sufficiently high (at least 2 pH units above the pKa of the carboxylic acid) to fully deprotonate it. Use a sufficiently concentrated basic solution (e.g., 1-2 M NaOH or NaHCO₃). Perform multiple extractions (2-3 times) with the basic solution to maximize the transfer of the carboxylate salt into the aqueous layer.

  • Possible Cause: Incomplete precipitation of the carboxylic acid upon acidification.

    • Solution: Ensure the pH of the aqueous layer is sufficiently low (at least 2 pH units below the pKa of the carboxylic acid) to fully protonate the carboxylate. Use a concentrated acid (e.g., concentrated HCl) to avoid excessive dilution. Cool the acidified solution in an ice bath to decrease the solubility of the carboxylic acid. If the product oils out instead of precipitating, it may be necessary to extract the acidified aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

Problem: The final product is discolored (e.g., yellow or brown).

  • Possible Cause: Presence of colored impurities.

    • Solution: Consider treating the crude product solution with activated charcoal before the final isolation step to adsorb colored impurities.

Recrystallization

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solvent is too nonpolar for the compound, or the solution is cooling too quickly.

    • Solution: Add a more polar co-solvent dropwise until the oil redissolves, then allow it to cool slowly. Alternatively, try a different, more polar solvent system. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again. If crystals still do not form, try adding a small seed crystal of the pure compound. Scratching the inside of the flask with a glass rod at the liquid-air interface can also induce crystallization. If these methods fail, a different solvent system should be explored.

Column Chromatography

Problem: Poor separation of the desired compound from impurities (streaking or overlapping peaks on TLC).

  • Possible Cause: The mobile phase polarity is not optimized. For carboxylic acids, interaction with the silica gel can cause streaking.

    • Solution: Add a small amount of a polar modifier to the eluent. For carboxylic acids, adding 0.5-1% acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper bands. Experiment with different solvent systems of varying polarities (e.g., gradients of ethyl acetate in hexanes or dichloromethane in methanol).

Problem: Low recovery of the compound from the column.

  • Possible Cause: The compound is too polar and is irreversibly adsorbed onto the silica gel.

    • Solution: Increase the polarity of the mobile phase. A common technique is to flush the column with a highly polar solvent system (e.g., 10% methanol in dichloromethane) after the initial elution.

Data Presentation

Purification MethodPurity Achieved (Typical)Yield (Typical)Key Parameters
Acid-Base Extraction >95%80-95%pH control is critical.
Recrystallization >98%60-85%Solvent selection and cooling rate are key.
Column Chromatography >99%50-75%Proper mobile phase selection is essential.

Note: The values presented are typical ranges and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2 (test with pH paper). A precipitate of the pure carboxylic acid should form.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid in a vacuum oven to a constant weight.

Recrystallization Protocol
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the crude product when hot but not when cold. Potential solvents include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with an appropriate mobile phase. A common starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.5 hexanes:ethyl acetate:acetic acid). The polarity can be gradually increased.

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow crude Crude Product extraction Acid-Base Extraction crude->extraction Dissolve in organic solvent, wash with base recrystallization Recrystallization extraction->recrystallization Acidify and isolate impurities_removed Impurities Removed extraction->impurities_removed:w chromatography Column Chromatography recrystallization->chromatography If further purification needed pure_product Pure Product recrystallization->pure_product:w chromatography->pure_product

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization start Attempt Recrystallization oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Add more polar co-solvent, cool slowly oiling_out->solution1 Yes success Pure Crystals Formed no_crystals->success No solution2 Concentrate solution, add seed crystal, scratch flask no_crystals->solution2 Yes solution1->start solution3 Choose a different solvent system solution1->solution3 solution2->start solution2->solution3

Caption: Troubleshooting logic for issues encountered during recrystallization.

TroubleshootingChromatography start Run Column Chromatography poor_separation Poor Separation? start->poor_separation low_recovery Low Recovery? poor_separation->low_recovery No solution1 Add 0.5-1% acetic acid to mobile phase poor_separation->solution1 Yes (Streaking) solution2 Optimize mobile phase polarity (gradient elution) poor_separation->solution2 Yes (Overlapping Spots) success Pure Product Isolated low_recovery->success No solution3 Increase mobile phase polarity significantly at the end of the run low_recovery->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting guide for common column chromatography problems.

Technical Support Center: Synthesis of Thiane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of thiane-4-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for thiane-4-carboxylic acid?

A common and effective strategy is analogous to the synthesis of tetrahydropyran-4-carboxylic acid.[1] This multi-step process involves:

  • Cyclization: Reaction of a sulfur nucleophile with a suitable dielectrophile to form diethyl thiane-4,4-dicarboxylate.

  • Hydrolysis: Saponification of the diester to thiane-4,4-dicarboxylic acid using a strong base.

  • Decarboxylation: Controlled heating of the dicarboxylic acid to yield the final product, thiane-4-carboxylic acid.

Q2: What are the critical parameters to control for maximizing yield?

Key parameters include reaction temperature, purity of starting materials and solvents, reaction time, and efficient removal of byproducts at each stage. For instance, the decarboxylation step is particularly sensitive to temperature; excessive heat can lead to decomposition.[1]

Q3: How can I purify the final product, thiane-4-carboxylic acid?

Standard purification techniques for carboxylic acids are applicable. These include:

  • Recrystallization: Using a suitable solvent system (e.g., water, toluene/petroleum ether) to obtain pure crystalline product.[2]

  • Acid-Base Extraction: Dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the pure acid.[2][3]

  • Column Chromatography: For removing impurities with similar acidity, reversed-phase C18 silica gel can be an effective stationary phase.[4]

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of thiane-4-carboxylic acid.

Step 1: Cyclization to Diethyl Thiane-4,4-dicarboxylate

Q: The yield of the cyclization reaction is low. What are the potential causes and solutions?

A: Low yields in this step are often due to incomplete reaction, side reactions, or issues with the reagents.

  • Potential Cause 1: Inactive Sodium Ethoxide. The base, sodium ethoxide, is crucial for deprotonating the diethyl malonate. If it has been exposed to moisture, its activity will be diminished.

    • Solution: Use freshly prepared sodium ethoxide or a commercially available, high-purity product stored under an inert atmosphere.

  • Potential Cause 2: Polymerization of the Electrophile. The dielectrophile, bis(2-chloroethyl) sulfide (mustard gas analog), can polymerize under basic conditions.

    • Solution: Add the bis(2-chloroethyl) sulfide slowly to the reaction mixture at a controlled temperature to minimize polymerization.

  • Potential Cause 3: Inefficient Stirring. In a heterogeneous reaction mixture, inefficient stirring can lead to localized concentrations of reactants and lower yields.

    • Solution: Ensure vigorous and continuous stirring throughout the reaction.

Step 2: Hydrolysis of Diethyl Thiane-4,4-dicarboxylate

Q: The hydrolysis to thiane-4,4-dicarboxylic acid is incomplete. How can I drive the reaction to completion?

A: Incomplete hydrolysis is a common issue in the saponification of sterically hindered esters.

  • Potential Cause 1: Insufficient Base or Reaction Time. The hydrolysis of a diester requires at least two equivalents of base.

    • Solution: Increase the molar excess of the base (e.g., NaOH or KOH) to 4-5 equivalents.[1] Extend the reflux time and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Potential Cause 2: Low Reaction Temperature. Saponification is often temperature-dependent.

    • Solution: Ensure the reaction mixture is maintained at a consistent reflux temperature. For very resistant esters, a higher boiling point solvent like ethylene glycol could be considered, although this may complicate workup.

Step 3: Decarboxylation to Thiane-4-carboxylic Acid

Q: During decarboxylation, the product seems to be decomposing, leading to a low yield and dark-colored crude product. How can this be prevented?

A: Decomposition during decarboxylation is typically caused by excessive heat.

  • Potential Cause 1: Overheating. The decarboxylation of malonic acid derivatives is a thermal process, but there is a fine line between the desired reaction and decomposition.

    • Solution: Conduct the decarboxylation in a high-boiling, inert solvent like xylene or paraffin oil to maintain a controlled temperature, typically between 120-130°C.[1] The evolution of CO2 should be steady but not too vigorous.

  • Potential Cause 2: Presence of Impurities. Impurities from the previous step can catalyze decomposition.

    • Solution: Ensure the thiane-4,4-dicarboxylic acid is thoroughly purified and dried before proceeding to the decarboxylation step.

Quantitative Data

The following table summarizes reaction yields for the analogous synthesis of tetrahydropyran-4-carboxylic acid, which can serve as a benchmark for optimizing the thiane synthesis.[1]

StepReagentsTemperature (°C)Yield (%)
Cyclization Diethyl malonate, Bis(2-chloroethyl) ether, NaOEtReflux~75-85
Hydrolysis Diethyl tetrahydropyran-4,4-dicarboxylate, NaOH40-50~90-95
Decarboxylation Tetrahydropyran-4,4-dicarboxylic acid in Xylene/Paraffin120-130~80-85

Experimental Protocols

The following are detailed experimental protocols for the synthesis of thiane-4-carboxylic acid, adapted from established procedures for analogous compounds.[1]

Protocol 1: Synthesis of Diethyl Thiane-4,4-dicarboxylate
  • Under an inert atmosphere (e.g., Nitrogen), prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Add diethyl malonate dropwise to the stirred solution at room temperature.

  • Slowly add bis(2-chloroethyl) sulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-18 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of Thiane-4,4-dicarboxylic Acid
  • Dissolve diethyl thiane-4,4-dicarboxylate in an aqueous solution of sodium hydroxide (5 molar equivalents).

  • Heat the mixture at 40-50°C with vigorous stirring until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol 3: Synthesis of Thiane-4-carboxylic Acid
  • In a flask equipped with a distillation apparatus, add the dry thiane-4,4-dicarboxylic acid to a mixture of xylene and paraffin oil.

  • Heat the mixture to 120-130°C. Carbon dioxide evolution should be observed.

  • Maintain this temperature until gas evolution ceases.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude thiane-4-carboxylic acid.

  • Purify the product by recrystallization.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of thiane-4-carboxylic acid.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation & Purification A Start: Diethyl Malonate + Bis(2-chloroethyl) sulfide B Cyclization (NaOEt, EtOH, Reflux) A->B C Diethyl thiane-4,4-dicarboxylate B->C D Hydrolysis (NaOH, 40-50 C) C->D E Thiane-4,4-dicarboxylic acid D->E F Decarboxylation (Xylene, 120-130 C) E->F G Crude Thiane-4-carboxylic acid F->G H Purification (Recrystallization/Extraction) G->H I Final Product H->I

Caption: Experimental workflow for the synthesis of thiane-4-carboxylic acid.

G Start Low Overall Yield Step1 Low Yield in Cyclization? Start->Step1 Step2 Incomplete Hydrolysis? Step1->Step2 No Sol1 Check Base Activity Slowly Add Electrophile Ensure Vigorous Stirring Step1->Sol1 Yes Step3 Decomposition in Decarboxylation? Step2->Step3 No Sol2 Increase Base Equivalents Extend Reaction Time Ensure Reflux Temperature Step2->Sol2 Yes Sol3 Control Temperature (120-130 C) Use High-Boiling Inert Solvent Purify Diacid Beforehand Step3->Sol3 Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Stability and storage conditions for Tetrahydro-2H-thiopyran-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Tetrahydro-2H-thiopyran-4-carboxylic acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound and its derivatives should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. For long-term storage, refrigeration at 2°C to 8°C is recommended.[1] Some suppliers also suggest storing the material under an inert atmosphere to prevent oxidation.

Q2: How stable is this compound at room temperature?

While the compound is generally stable under normal handling and storage conditions, long-term storage at room temperature, especially in the presence of humidity, may lead to gradual degradation.[2][3] For routine laboratory use, it is advisable to keep the main stock refrigerated and only allow the working quantity to equilibrate to room temperature before use.

Q3: Is this compound sensitive to light?

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong bases.[1][4] Contact with these substances can lead to vigorous reactions and degradation of the compound. Thermal decomposition can also occur at elevated temperatures, leading to the release of irritating gases and vapors.[4]

Q5: What are the potential degradation pathways for this compound?

Based on the chemical structure and general knowledge of similar compounds, potential degradation pathways include:

  • Oxidation: The sulfur atom in the thiopyran ring can be susceptible to oxidation.

  • Hydrolysis: The carboxylic acid group can undergo reactions typical of this functional group, though the cyclic structure may provide some stability against hydrolysis.[5]

  • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as carbon dioxide is a possible degradation route.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify that the compound has been stored according to the recommended conditions (refrigerated, dry, and protected from light). 2. Perform a purity check of the compound using a suitable analytical method such as HPLC or NMR. 3. Use a fresh batch of the compound if degradation is suspected.
Compound appears discolored or has an unusual odor Potential degradation or contamination.1. Do not use the compound. 2. Dispose of the material according to your institution's safety guidelines. 3. Obtain a new, unopened batch of the compound.
Poor solubility in a solvent where it was previously soluble The compound may have degraded into less soluble impurities.1. Confirm the identity and purity of the solvent. 2. Attempt to dissolve a small sample with gentle heating or sonication, but be aware that this may accelerate further degradation if the compound is thermally labile. 3. If solubility issues persist, it is indicative of degradation, and a fresh sample should be used.

Stability and Storage Conditions Summary

Parameter Recommended Condition Notes
Storage Temperature 2°C to 8°C (Refrigerated)[1]For long-term storage. Ambient temperature may be suitable for short periods.
Atmosphere Dry, Inert (e.g., Argon or Nitrogen)To prevent moisture absorption and oxidation.
Light Exposure Protect from lightStore in an amber vial or in the dark.
Incompatibilities Strong oxidizing agents, Strong bases[1][4]Avoid contact with these materials.
Shelf Life Not explicitly defined; periodic purity checks are recommended.Stability is dependent on storage conditions.

Experimental Protocols

Protocol for Assessing Compound Purity by HPLC

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of the reference standard of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve if quantitative analysis is required.

  • Preparation of Sample Solution:

    • Prepare a solution of the test sample at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 210 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time of the main peak in the sample chromatogram to that of the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

StorageDecisionTree A Start: Handling this compound B Is it for long-term storage? A->B C Store at 2-8°C under an inert atmosphere. Protect from light. B->C Yes D Is it for immediate use? B->D No E Allow to equilibrate to room temperature in a desiccator before opening. D->E Yes H Keep in a tightly sealed container in a cool, dry, and dark place. D->H No (Short-term) F Weigh out the required amount and promptly reseal the container. E->F G Return the main stock to the refrigerator. F->G TroubleshootingWorkflow A Start: Inconsistent Experimental Results B Check Storage Conditions (Temp, Light, Atmosphere) A->B C Are conditions optimal? B->C D Correct storage and re-test with a fresh aliquot. C->D No E Perform Purity Analysis (e.g., HPLC, NMR) C->E Yes F Is the compound pure? E->F G Source a new batch of the compound. F->G No H Investigate other experimental parameters (e.g., reagents, instruments). F->H Yes

References

Technical Support Center: Optimizing Reaction Parameters for Derivatization of Thiane-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the derivatization of thiane-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower your research. This guide is structured to address the common challenges and questions that arise during the synthesis of amides and esters from this versatile building block, moving from general queries to in-depth troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for derivatizing the carboxyl group of thiane-4-carboxylic acid?

The two most common and effective derivatization strategies are amide bond formation (amidation) and esterification.

  • Amide Bond Formation: This involves coupling the carboxylic acid with a primary or secondary amine. It is a cornerstone reaction in medicinal chemistry for synthesizing a vast range of bioactive molecules.[1]

  • Esterification: This reaction converts the carboxylic acid into an ester by reacting it with an alcohol. Esters are often used as protecting groups, prodrugs, or key intermediates in multi-step syntheses.[2]

Q2: Why can't I simply mix thiane-4-carboxylic acid with an amine to form an amide?

Directly mixing a carboxylic acid and an amine typically results in an acid-base reaction, not a coupling.[3] Amines are basic and will deprotonate the carboxylic acid to form a stable and highly unreactive ammonium carboxylate salt.[4][5][6] To overcome this, the carboxylic acid's hydroxyl group (-OH) must be converted into a better leaving group, a process known as "activation".[4][7]

Q3: What is the role of a "coupling reagent" in amide formation?

Coupling reagents are activators. They react with the carboxylic acid to form a highly reactive intermediate (such as an active ester, O-acylisourea, or acylphosphonium species).[8][9] This intermediate possesses a highly electrophilic carbonyl carbon that is primed for nucleophilic attack by the amine, leading to the formation of the amide bond under mild conditions.[6][8]

Q4: How do I select the right coupling reagent for my experiment?

The choice depends on several factors: the reactivity of your amine, the scale of your reaction, desired reaction time, and purification constraints.

  • Carbodiimides (EDC, DCC): These are common, cost-effective reagents. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[6][8] DCC produces an insoluble urea byproduct that must be filtered off.[5]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These are more potent, faster, and generally give higher yields, especially for challenging substrates like sterically hindered or electron-deficient amines.[1][8][10] HATU is often considered one of the most efficient reagents available.[8] They are, however, more expensive than carbodiimides.

Troubleshooting Guide: Amide Bond Formation

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q5: My reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials and no product. What is the likely cause?

A complete lack of product formation often points to a fundamental issue with the reaction setup or reagents.

  • Cause 1: Ineffective Carboxylic Acid Activation. The coupling reagent may be old, degraded, or used in insufficient amounts.[10]

    • Solution: Use fresh, high-purity coupling reagents. Ensure you are using the correct stoichiometry, typically 1.0 to 1.5 equivalents of the coupling agent. For sluggish reactions, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can significantly improve results.[10]

  • Cause 2: Presence of Water. Water can hydrolyze the activated intermediate faster than the amine can react, reverting it back to the starting carboxylic acid.[10]

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DMF, DCM) and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent moisture from the air from interfering.

  • Cause 3: Incorrect Base. The choice of base is critical. Using a nucleophilic base can lead to unwanted side reactions. A common issue is the deactivation of the amine through protonation if the base is not strong enough or if it's absent.[10]

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are strong enough to facilitate the reaction but are too bulky to act as nucleophiles themselves. Typically, 2-3 equivalents of base are used.[8]

Q6: My starting acid is consumed, but I'm getting a major byproduct instead of my desired amide. I'm using EDC. What's happening?

This is a classic signature of a common side reaction associated with carbodiimide reagents.

  • Cause: N-Acylurea Formation. The highly reactive O-acylisourea intermediate, formed from the reaction of your carboxylic acid and EDC, can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct.[8] This pathway competes with the desired nucleophilic attack by the amine.

    • Solution: Use an Additive. To prevent this rearrangement, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are essential when using carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine.[8][11] A standard protocol uses EDC and HOBt in equimolar amounts (e.g., 1.2 equivalents each).

Q7: My amine is electron-deficient (e.g., 4-nitroaniline) and the reaction is extremely slow with low conversion, even with EDC/HOBt. How can I drive it to completion?

Electron-deficient amines are poor nucleophiles, and their coupling requires more forceful conditions or more potent reagents.[11]

  • Solution 1: Switch to a Uronium Reagent. This is the most common and effective solution. Reagents like HATU are specifically designed for difficult couplings. They form a highly reactive HOAt-ester intermediate that reacts efficiently even with weak nucleophiles.[1][8]

  • Solution 2: Convert to an Acyl Chloride. For a more classical and cost-effective approach, you can convert the thiane-4-carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][7] The resulting acyl chloride is extremely reactive and will readily couple with even weak amine nucleophiles. This method is less mild and may not be suitable for sensitive substrates.[12]

  • Solution 3: Add a Catalyst. In some systems, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction. DMAP acts as a highly effective acyl-transfer catalyst.[11][13]

Comparative Data & Protocols

For effective optimization, it's crucial to understand the quantitative differences between common protocols.

Table 1: Comparison of Common Amide Coupling Systems
Coupling SystemTypical Reaction TimeTypical Yield RangeKey Advantages & Considerations
EDC / HOBt 1 - 12 hours70 - 95%Cost-effective; water-soluble byproducts simplify workup. HOBt is crucial to suppress side reactions and racemization.[8]
DCC / HOBt 1 - 12 hours75 - 98%Highly effective but produces an insoluble dicyclohexylurea (DCU) byproduct that requires filtration.[8]
HATU / DIPEA 15 - 60 minutes85 - 99%Very fast and highly efficient, especially for difficult or hindered substrates. More expensive.[8][10]
SOCl₂ then Amine 1 - 4 hours70 - 90%Very reactive intermediate (acyl chloride). Good for unreactive amines. Harsher conditions (releases HCl gas) and may not be compatible with sensitive functional groups.[3][12]

Experimental Workflows & Protocols

Workflow 1: General Derivatization Pathway

The diagram below illustrates the fundamental logic of activating a carboxylic acid for coupling with a nucleophile (Nu-H), which can be an amine or an alcohol.

G cluster_start Reactants cluster_activation Activation Step cluster_coupling Coupling & Product Acid Thiane-4-Carboxylic Acid Intermediate Reactive Intermediate (e.g., Active Ester) Acid->Intermediate Reaction with Activator Nuc Nucleophile (Amine/Alcohol) Product Derivatized Product (Amide/Ester) Nuc->Product Activator Coupling Reagent (+ Additive/Base) Intermediate->Product Nucleophilic Attack

Caption: General workflow for thiane-4-carboxylic acid derivatization.

Protocol 1: Amide Coupling using HATU (High-Efficiency Method)

This protocol is recommended for difficult substrates or when rapid, high-yield conversion is desired.[8]

  • Under an inert atmosphere (N₂ or Ar), dissolve thiane-4-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) followed by a non-nucleophilic base such as DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Esterification using DCC and DMAP (Steglich Esterification)

This method is effective for a wide range of alcohols, including sterically hindered ones, under mild conditions.[13][14]

  • Charge a flask with thiane-4-carboxylic acid (1.0 equivalent), the desired alcohol (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 10 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Continue stirring for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Troubleshooting Decision Tree

Use this logical diagram to diagnose and solve common issues during amide coupling reactions.

G Start Low or No Yield in Amide Coupling CheckReagents Are reagents fresh & anhydrous? Is stoichiometry correct? Start->CheckReagents No1 Fix Reagent Quality, Stoichiometry & Dryness CheckReagents->No1 No Yes1 Yes CheckReagents->Yes1 Success Problem Solved No1->Success CheckActivation Was acid pre-activated? Is the coupling reagent potent enough? No2 Pre-activate acid for 15 min. Consider switching to HATU for difficult substrates. CheckActivation->No2 No Yes2 Yes CheckActivation->Yes2 No2->Success CheckByproduct Is a major byproduct observed? (e.g., with EDC) Yes3 Yes CheckByproduct->Yes3 No3 No CheckByproduct->No3 AddHOBt Likely N-acylurea formation. Add 1.2 eq. of HOBt to the reaction. Yes3->AddHOBt CheckAmine Is the amine electron-deficient or sterically hindered? No3->CheckAmine AddHOBt->Success Yes4 Yes CheckAmine->Yes4 UseHATU Use a stronger coupling agent like HATU. Yes4->UseHATU UseHATU->Success

Caption: A decision tree for troubleshooting amide coupling reactions.

References

Navigating the Scale-Up of Tetrahydro-2H-thiopyran-4-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of Tetrahydro-2H-thiopyran-4-carboxylic acid, a crucial building block in pharmaceutical synthesis, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during large-scale production.

Troubleshooting Guide

This guide is designed to help you navigate common problems during the synthesis of this compound, which is typically achieved through a multi-step process involving the formation of a key intermediate, followed by hydrolysis and decarboxylation.

Problem Potential Cause Suggested Solution
Low Yield in Dieckmann Condensation Incomplete reaction due to inactive base or presence of moisture.Ensure the use of a fresh, high-quality strong base like sodium hydride or sodium methoxide. Use anhydrous solvents and thoroughly dry all starting materials.
Sub-optimal reaction temperature.Carefully control the reaction temperature. The Dieckmann condensation is often exothermic, and excessive heat can lead to side reactions.
Competing intermolecular reactions.Maintain high dilution conditions to favor the desired intramolecular cyclization.
Difficulties in Isolating the Intermediate Ester Formation of a thick, viscous reaction mixture.Consider using a co-solvent to improve the fluidity of the reaction mass.
Emulsion formation during aqueous work-up.Add a saturated brine solution to help break up emulsions.
Uncontrolled CO2 Evolution During Decarboxylation Reaction temperature is too high or the heating rate is too fast.Implement a gradual heating profile and ensure the reactor has adequate headspace and proper venting.[1]
Lot-wise addition of the dicarboxylic acid intermediate is too rapid.Add the intermediate in controlled portions to manage the rate of gas evolution.[1]
Incomplete Decarboxylation Insufficient reaction temperature or time.Increase the reaction temperature to 120-130°C and monitor the reaction for completion.[1]
Decomposition of the final product at high temperatures.The use of a high-boiling solvent like xylene or paraffin oil can help to control the temperature and prevent localized overheating.[1]
Low Purity of Final Product Presence of unreacted starting materials or intermediates.Optimize the reaction conditions for each step to ensure complete conversion.
Formation of byproducts.Identify the structure of the main byproducts to understand their formation mechanism and adjust reaction conditions accordingly.
Inefficient purification.Develop a robust purification protocol, which may include distillation, crystallization, or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound?

A1: The most prevalent industrial synthesis mirrors the route used for its pyran analogue, which is a three-step process:

  • Cyclization: Diethyl malonate is reacted with a suitable sulfur-containing dielectrophile in the presence of a base to form diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate.

  • Hydrolysis: The resulting diester is hydrolyzed using a base like sodium hydroxide to yield tetrahydro-2H-thiopyran-4,4-dicarboxylic acid.[1]

  • Decarboxylation: The dicarboxylic acid is then heated, typically in a high-boiling solvent, to afford the final this compound.[1]

A related and widely used industrial route for a key precursor, Tetrahydrothiopyran-4-one, involves the Dieckmann condensation of a dialkyl 3,3'-thiodipropionate, followed by hydrolysis and decarboxylation.[2]

Q2: What are the critical safety considerations when scaling up the decarboxylation step?

A2: The primary safety concern is the vigorous evolution of carbon dioxide gas, which can lead to a dangerous pressure buildup in the reactor.[1] It is crucial to have a well-designed reactor with adequate pressure relief systems. The reaction should be heated gradually, and the intermediate dicarboxylic acid should be added in a controlled manner to manage the rate of gas evolution.[1]

Q3: What are some common impurities to look for in the final product?

A3: Common impurities can include unreacted starting materials, the intermediate dicarboxylic acid, and byproducts from side reactions. Depending on the reaction conditions, thermal degradation products may also be present. It is essential to develop analytical methods to identify and quantify these impurities to ensure the quality of the final product.

Q4: What are the recommended purification methods for industrial-scale production?

A4: For the final product, a combination of techniques is often employed. After the reaction, the product is typically extracted into an organic solvent.[1] Subsequent purification can be achieved through crystallization. The choice of crystallization solvent is critical and should be selected based on the solubility profile of the product and its impurities.

Experimental Protocols

Synthesis of Diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate (Adapted from a similar pyran synthesis)

Materials:

  • Diethyl malonate

  • Bis(2-chloroethyl) sulfide

  • Sodium hydroxide or other suitable base

  • Solvent (e.g., Toluene, Ethanol)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide - TBAB)

Procedure:

  • Charge the reactor with the chosen solvent, diethyl malonate, and the phase-transfer catalyst.

  • Add the base portion-wise while monitoring the temperature.

  • Slowly add bis(2-chloroethyl) sulfide to the reaction mixture, maintaining the temperature between 50-100°C.

  • Monitor the reaction for completion by a suitable analytical method (e.g., GC, HPLC).

  • Upon completion, quench the reaction and proceed with the work-up to isolate the crude diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate.

Hydrolysis of Diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate

Materials:

  • Diethyl tetrahydro-2H-thiopyran-4,4-dicarboxylate

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Charge the reactor with the crude diester and the sodium hydroxide solution.

  • Heat the mixture to 40-50°C and stir until the hydrolysis is complete.

  • After completion, cool the reaction mixture and adjust the pH to 1.0-2.0 with a suitable acid to precipitate the dicarboxylic acid.

  • Isolate the solid tetrahydro-2H-thiopyran-4,4-dicarboxylic acid by filtration.

Decarboxylation of tetrahydro-2H-thiopyran-4,4-dicarboxylic acid

Materials:

  • Tetrahydro-2H-thiopyran-4,4-dicarboxylic acid

  • High-boiling solvent (e.g., Xylene, Paraffin oil)[1]

Procedure:

  • Charge the reactor with the high-boiling solvent and heat to 120-130°C.[1]

  • Carefully add the tetrahydro-2H-thiopyran-4,4-dicarboxylic acid lot-wise, controlling the rate of addition to manage the evolution of carbon dioxide.[1]

  • Maintain the temperature until the decarboxylation is complete.

  • After completion, the product can be isolated by distillation or extraction.[1]

Visualizations

G cluster_0 Synthesis Workflow start Diethyl Malonate + Bis(2-chloroethyl) sulfide cyclization Step 1: Cyclization (Base, Solvent, TBAB) start->cyclization diester Diethyl tetrahydro-2H-thiopyran- 4,4-dicarboxylate cyclization->diester hydrolysis Step 2: Hydrolysis (NaOH) diester->hydrolysis diacid Tetrahydro-2H-thiopyran- 4,4-dicarboxylic acid hydrolysis->diacid decarboxylation Step 3: Decarboxylation (Heat, Xylene) diacid->decarboxylation crude_product Crude Product decarboxylation->crude_product purification Purification (Crystallization/Distillation) crude_product->purification final_product Tetrahydro-2H-thiopyran- 4-carboxylic acid purification->final_product

Caption: Overall synthesis workflow for this compound.

G cluster_1 Troubleshooting Logic for Low Yield low_yield Low Yield Observed incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction byproducts Byproducts Observed? incomplete_reaction->byproducts No optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions Yes purification_issue Purification Issue? byproducts->purification_issue No analyze_byproducts Analyze Byproducts & Adjust Conditions byproducts->analyze_byproducts Yes check_reagents Check Reagent Quality (Base, Anhydrous Solvents) purification_issue->check_reagents No optimize_purification Optimize Purification Method purification_issue->optimize_purification Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Safe handling and disposal of Tetrahydro-2H-thiopyran-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the potential hazards of Tetrahydro-2H-thiopyran-4-carboxylic acid?

A1: While specific toxicity data is unavailable, based on its 1,1-dioxide derivative, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1] It is a solid, potentially a pale brown powder, and care should be taken to avoid dust inhalation.[5][6]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

A2: Standard laboratory PPE is required. This includes chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2] If there is a risk of generating dust, respiratory protection should also be used.[2][7] All handling should be done in a well-ventilated area, preferably a fume hood.[2][6]

Q3: How should I store this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Q4: What should I do in case of a spill?

A4: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] The spill area should then be cleaned with a suitable solvent and then with soap and water. All cleaning materials should be collected as hazardous waste.[3]

Q5: How do I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as hazardous chemical waste.[3] It should be collected in a clearly labeled, sealed container and disposed of through an approved waste disposal plant or a licensed hazardous waste disposal contractor.[4][6][7][8] Do not mix it with other waste materials.[6]

Troubleshooting Guides

Issue Possible Cause Solution
Eye or Skin Irritation Direct contact with the compound.Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[7] Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7]
Difficulty in Dissolving the Compound Use of an inappropriate solvent.The compound is described as having moderate solubility in polar solvents.[5] Consider using common polar organic solvents. Gentle heating may aid dissolution, but should be done with caution in a well-ventilated area.
Contamination of Experiment Improper handling or storage.Always use clean spatulas and glassware. Ensure the storage container is tightly sealed to prevent absorption of moisture or other contaminants.[6]

Quantitative Data Summary

Data for structurally related compounds are provided for reference and should be interpreted with caution.

Property Value Compound Source
Molecular Formula C6H10O2SThis compound[5][9]
Molecular Weight 146.21 g/mol This compound[9]
Appearance Solid, pale brown solidThis compound[5]
Melting Point 195-196 °CThis compound 1,1-dioxide[10]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationThis compound 1,1-dioxide[1]

Experimental Protocols

Protocol for Handling and Use
  • Preparation: Before handling, ensure that a chemical fume hood is available and operational. Have an emergency eye wash station and safety shower readily accessible.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize inhalation exposure. Use a spatula for transferring the solid material. Avoid creating dust.

  • Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring.

  • Post-Handling: After handling, wash hands thoroughly. Clean all contaminated surfaces and equipment.

Protocol for Disposal
  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[6]

  • Solid Waste Collection: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves), in a dedicated, clearly labeled hazardous waste container.[3][6] The container should be made of a compatible material, such as high-density polyethylene (HDPE).[3]

  • Liquid Waste Collection: If in solution, collect the waste in a labeled, leak-proof hazardous waste container.

  • Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[3][6]

Visualizations

PPE_Selection_Workflow start Start: Handling Tetrahydro-2H- thiopyran-4-carboxylic acid is_dust Is there a risk of generating dust? start->is_dust wear_base_ppe Wear standard PPE: - Lab coat - Safety goggles - Chemical-resistant gloves is_dust->wear_base_ppe No wear_respirator Add respiratory protection (e.g., N95 respirator) is_dust->wear_respirator Yes proceed Proceed with experiment in a fume hood wear_base_ppe->proceed wear_respirator->wear_base_ppe

Caption: PPE selection workflow for handling the compound.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate immediate area if spill is large or dust is present spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill ppe->contain collect Carefully sweep solid material into a labeled waste container contain->collect clean Clean the spill area with solvent and then soap & water collect->clean dispose Dispose of all materials as hazardous waste clean->dispose end End of Procedure dispose->end

Caption: Step-by-step workflow for responding to a spill.

Disposal_Decision_Tree start Generated Waste (Solid or Liquid) is_mixed Is the waste mixed with other chemical waste? start->is_mixed segregate Segregate into a dedicated hazardous waste container is_mixed->segregate No label_container Label container with: - 'Hazardous Waste' - Chemical Name - Quantity is_mixed->label_container Yes (Ensure compatibility) segregate->label_container contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor for disposal label_container->contact_ehs end Waste Disposed contact_ehs->end

Caption: Decision tree for the proper disposal of waste.

References

Technical Support Center: Crystallization of Tetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Tetrahydro-2H-thiopyran-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound?

This compound is a cyclic compound with a carboxylic acid functional group.[1] Its molecular formula is C₆H₁₀O₂S, and it has a molecular weight of approximately 146.21 g/mol .[2] It is typically a solid at room temperature, with some suppliers describing it as a pale brown solid.[1] The presence of the carboxylic acid group suggests moderate solubility in polar solvents.[1]

Q2: Which solvents are commonly used for the crystallization of carboxylic acids like this one?

The choice of solvent is critical for successful crystallization. For carboxylic acids, solvents that can engage in hydrogen bonding are often a good starting point. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Common choices include water, alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). It is often a process of trial and error to find the optimal solvent or solvent system.

Q3: What are the most common issues encountered during the crystallization of this compound?

Common problems include:

  • Failure of crystals to form.

  • The compound "oiling out" instead of crystallizing.[3][4]

  • Formation of very small or impure crystals.

  • Low yield of the crystallized product.[3]

These issues are addressed in the troubleshooting guides below.

Troubleshooting Guides

Problem 1: No Crystals are Forming

Possible Cause 1: The solution is not supersaturated.

  • Solution: This is the most common reason for crystallization failure.[4]

    • Reduce Solvent Volume: If too much solvent was used, the solution might not be concentrated enough to allow for crystal formation upon cooling.[4] Gently heat the solution and evaporate some of the solvent. A rotary evaporator can also be used for this purpose.[3] Allow the concentrated solution to cool again.

    • Induce Nucleation: Supersaturated solutions sometimes need a nucleation site to begin crystallization.[4]

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[4]

      • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution.[4]

    • Cooling: Ensure the solution is cooled sufficiently. If cooling at room temperature is unsuccessful, try cooling in an ice bath.[4]

Possible Cause 2: The cooling process is too rapid.

  • Solution: Very rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help slow down the cooling rate.

Problem 2: The Compound is "Oiling Out"

Possible Cause 1: The melting point of the compound is lower than the boiling point of the solvent.

  • Solution: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[3][4] This is common when the compound's melting point is low relative to the solvent's boiling point.[4]

    • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[4]

    • Change Solvent: If the problem persists, select a solvent with a lower boiling point.

Possible Cause 2: High impurity levels.

  • Solution: Impurities can lower the melting point of the compound, leading to oiling out.[4] Consider purifying the crude material by another method, such as column chromatography, before attempting recrystallization.

Problem 3: Poor Crystal Quality (Very Small or Impure Crystals)

Possible Cause 1: Crystallization occurred too quickly.

  • Solution: Rapid crystallization can trap impurities within the crystal lattice.[3]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This provides time for the crystal lattice to form correctly.

    • Use More Solvent: Re-dissolve the crystals in a slightly larger volume of hot solvent. While this may slightly decrease the yield, it can improve crystal quality by slowing down the crystallization process.[3]

Possible Cause 2: Agitation during crystal growth.

  • Solution: Disturbing the solution while crystals are forming can lead to the formation of many small crystals instead of fewer large ones.[5] Keep the crystallization vessel in a location where it will not be disturbed.

Problem 4: Low Yield

Possible Cause 1: Too much solvent was used.

  • Solution: A significant amount of the compound may remain dissolved in the mother liquor if an excess of solvent was used.[3]

    • Check the Mother Liquor: Evaporate a small sample of the mother liquor. If a significant amount of solid residue remains, there is more product to be recovered.

    • Second Crop: Concentrate the mother liquor by evaporating some of the solvent and cool it again to obtain a second crop of crystals.[3] Note that the purity of the second crop may be lower than the first.

Possible Cause 2: Premature crystallization during hot filtration.

  • Solution: If a hot filtration step was used to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and a minimum amount of hot solvent to dissolve the compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability for Crystallization
Water1.515.0Good
Ethanol25.050.0Moderate (high solubility at RT)
Isopropanol10.040.0Good
Acetone30.0HighPoor (too soluble)
Ethyl Acetate5.035.0Very Good
Hexane< 0.1< 0.1Poor (insoluble)

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethyl acetate, based on the hypothetical data above).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add the solvent in small portions until the solid completely dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystallization: Once the solution has cooled, crystals should start to form. For maximum yield, cool the flask further in an ice bath for about 20-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or air dry them.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in one solvent but poorly soluble in another.

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise to the solution while stirring. Continue adding the anti-solvent until the solution becomes slightly turbid.

  • Crystallization: Allow the solution to stand undisturbed. Crystals should form over time. If needed, gently scratch the inside of the flask or cool the solution to induce crystallization.

  • Isolation and Drying: Follow steps 5-7 from the Single Solvent Recrystallization protocol.

Visualizations

Troubleshooting_Workflow cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Start Crystallization check_crystals Crystals Formed? start->check_crystals oiling_out Compound Oiled Out? check_crystals->oiling_out No end_success Successful Crystallization check_crystals->end_success Yes too_much_solvent Too much solvent? oiling_out->too_much_solvent No cluster_oiling_out cluster_oiling_out oiling_out->cluster_oiling_out Yes reduce_volume Reduce solvent volume too_much_solvent->reduce_volume Yes induce_nucleation Induce nucleation (scratch/seed) too_much_solvent->induce_nucleation No reduce_volume->start induce_nucleation->start change_solvent Change to a lower boiling point solvent change_solvent->start add_solvent Re-dissolve and add more solvent add_solvent->start cluster_oiling_out->change_solvent cluster_oiling_out->add_solvent

Caption: A workflow diagram for troubleshooting common crystallization issues.

Crystallization_Protocol cluster_single_solvent Single Solvent Method cluster_anti_solvent Anti-Solvent Method dissolve Dissolve crude product in minimum hot solvent cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Filter crystals ice_bath->filtrate end_node Dry Crystals filtrate->end_node dissolve_rt Dissolve crude product in 'good' solvent at RT add_anti Add 'poor' solvent dropwise until turbid dissolve_rt->add_anti stand Let stand to crystallize add_anti->stand filtrate2 Filter crystals stand->filtrate2 filtrate2->end_node start Start start->dissolve start->dissolve_rt

Caption: Flowchart of two common crystallization protocols.

References

Technical Support Center: Degradation Studies of Tetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetrahydro-2H-thiopyran-4-carboxylic acid under stress conditions. The information is designed to assist in the design, execution, and interpretation of forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on this compound?

Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2][3][4] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[2][3][4] The data generated is crucial for formulation development, determining storage conditions, and establishing the shelf-life of a drug product.[2][3]

Q2: What are the typical stress conditions applied in forced degradation studies for a compound like this compound?

Common stress conditions include:

  • Acidic and Basic Hydrolysis: To investigate the susceptibility of the molecule to pH-dependent degradation.[5][6]

  • Oxidation: To assess the impact of oxidative stress, often using reagents like hydrogen peroxide.[5][6]

  • Thermal Stress: To evaluate the effect of high temperatures on the compound in both solid and solution states.[5][6]

  • Photostability: To determine the drug's sensitivity to light exposure, as per ICH Q1B guidelines.[5][6][7]

Q3: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a target degradation of 5-20%.[5] This level of degradation is generally sufficient to identify and characterize degradation products without completely degrading the parent compound, which could lead to secondary and tertiary degradants that may not be relevant to real-time stability.[2]

Q4: What analytical techniques are most suitable for analyzing the degradation products of this compound?

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[1][5] This method should be capable of separating the parent drug from all potential degradation products.[2] Coupling HPLC with a mass spectrometry (MS) detector can be invaluable for the identification and structural elucidation of the degradants.[8]

Troubleshooting Guides

IssuePossible Cause(s)Recommended Action(s)
No degradation observed 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. The analytical method is not stability-indicating.1. Increase the stressor concentration, exposure duration, or temperature.[5] 2. If the compound is inherently stable, document the conditions tested.[5] 3. Ensure the analytical method can separate the parent drug from potential degradants by, for example, checking peak purity.
Complete degradation of the compound 1. Stress conditions are too harsh.1. Reduce the stressor concentration, exposure duration, or temperature.[5]
Poor mass balance in analytical results 1. Some degradation products are not detected by the analytical method (e.g., they are volatile or lack a chromophore). 2. Degradation products are not being eluted from the chromatography column.1. Use a universal detection method like mass spectrometry (MS) or charged aerosol detection (CAD).[5] 2. Modify the mobile phase or gradient to ensure all components are eluted.[5]
Inconsistent or irreproducible degradation profiles 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Impurities in the drug substance or reagents.1. Tightly control all experimental parameters.[5] 2. Use high-purity reagents and a well-characterized drug substance.[5]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound. These should be optimized for your specific experimental setup and analytical method.

Hydrolytic Degradation (Acidic and Basic)
  • Preparation of Solutions: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent. Prepare separate solutions in 0.1 M HCl for acidic conditions and 0.1 M NaOH for basic conditions.[5][6]

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).[6]

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic samples with an equivalent amount of base and the basic samples with an equivalent amount of acid.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[5]

Oxidative Degradation
  • Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5][6]

  • Incubation: Store the solution at room temperature, protected from light, for a specified period.

  • Sampling and Analysis: Follow the sampling and analysis steps as described in the hydrolytic degradation protocol.

Thermal Degradation
  • Solid State: Place a known amount of solid this compound in a vial and keep it in a thermostatic oven at a suitable temperature (e.g., 80°C).[6][7]

  • Solution State: Prepare a solution of the compound in a suitable solvent and incubate at a high temperature.

  • Sampling: At various time points, withdraw samples, dissolve the solid samples in a suitable solvent, and analyze all samples.

Photolytic Degradation
  • Sample Preparation: Prepare both solid and solution samples of this compound.

  • Exposure: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Control: A control sample should be kept in the dark under the same conditions to differentiate between thermal and photolytic degradation.[7]

  • Analysis: Analyze the samples using a validated stability-indicating method.

Quantitative Data Summary

Note: Specific experimental data for this compound is not publicly available. The following tables are templates for summarizing your experimental findings.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDuration (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradants
Acidic Hydrolysis0.1 M HCl2460
Alkaline Hydrolysis0.1 M NaOH2460
Oxidation3% H₂O₂2425
Thermal (Solid)Dry Heat4880
Photolytic (Solid)ICH Q1B-25

Table 2: Degradation Product Profile

Stress ConditionPeak No.Retention Time (min)% Peak AreaProposed Structure
Acidic Hydrolysis1
2
Alkaline Hydrolysis1
2
Oxidation1
2

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution of Compound apply_stress Apply Stress Conditions (Heat, Light, etc.) prep_stock->apply_stress prep_stress Prepare Stress Agents (Acid, Base, Oxidant) prep_stress->apply_stress sampling Withdraw Samples at Time Intervals apply_stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize hplc_analysis HPLC Analysis neutralize->hplc_analysis mass_spec LC-MS for Identification hplc_analysis->mass_spec data_proc Process Data (Mass Balance, % Degradation) hplc_analysis->data_proc pathway Elucidate Degradation Pathways data_proc->pathway

Caption: General workflow for forced degradation studies.

Potential Oxidative Degradation Pathway

Disclaimer: The following diagram illustrates a chemically plausible but hypothetical degradation pathway for this compound under oxidative conditions. Specific degradation products must be confirmed experimentally.

The sulfur atom in the thiopyran ring is susceptible to oxidation.

G parent Tetrahydro-2H-thiopyran- 4-carboxylic acid sulfoxide Sulfoxide Derivative (Degradant 1) parent->sulfoxide [O] sulfone Sulfone Derivative (Degradant 2) sulfoxide->sulfone [O]

Caption: Potential oxidative degradation pathway.

References

Validation & Comparative

A Comparative Guide to Tetrahydro-2H-thiopyran-4-carboxylic acid and Tetrahydropyran-4-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Tetrahydro-2H-thiopyran-4-carboxylic acid and tetrahydropyran-4-carboxylic acid, two heterocyclic carboxylic acids of significant interest in medicinal chemistry and organic synthesis. While structurally similar, the presence of a sulfur atom in the thiopyran ring versus an oxygen atom in the pyran ring imparts distinct physicochemical and biological properties. This document aims to objectively present available data to assist researchers in selecting the appropriate scaffold for their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and tetrahydropyran-4-carboxylic acid is presented in Table 1. The substitution of oxygen with sulfur results in a higher molecular weight and differences in properties such as melting and boiling points.

PropertyThis compoundtetrahydropyran-4-carboxylic acid
CAS Number 89489-53-2[1]5337-03-1[2]
Molecular Formula C₆H₁₀O₂S[1]C₆H₁₀O₃[2]
Molecular Weight 146.21 g/mol [1]130.14 g/mol [2][3]
Appearance White to light yellow solidWhite to brown solid[4]
Melting Point Not specified87 - 89 °C
Boiling Point Not specified115 °C at 20 mmHg
Solubility Moderately soluble in polar solvents[1]Soluble in DMSO[4]

Synthesis and Experimental Protocols

Both molecules are valuable building blocks in organic synthesis. Several synthetic routes have been reported, particularly for tetrahydropyran-4-carboxylic acid, which is a common intermediate in the synthesis of pharmaceuticals.

Synthesis of Tetrahydropyran-4-carboxylic acid

A common and commercially viable synthesis of tetrahydropyran-4-carboxylic acid involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.

Experimental Protocol: Synthesis of Tetrahydropyran-4-carboxylic acid

Step 1: Cyclisation to Diethyl tetrahydropyran-4,4-dicarboxylate

  • Reactants: Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole), Base (e.g., Sodium ethoxide), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB).

  • Procedure: The cyclization is conducted in a suitable solvent (e.g., ethanol, DMF, DMSO) in the presence of a base and a phase transfer catalyst. The reaction temperature is typically maintained between 50-100°C.

Step 2: Hydrolysis to Tetrahydropyran-4,4-dicarboxylic acid

  • Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole).

  • Reagent: Sodium hydroxide (NaOH) solution (5.0 mole).

  • Procedure: The diethyl ester is hydrolyzed using a solution of sodium hydroxide at a temperature of 40-50°C. Upon completion, the pH of the reaction mixture is adjusted to 1.0-2.0 with hydrochloric acid to precipitate the dicarboxylic acid.

Step 3: Decarboxylation to Tetrahydropyran-4-carboxylic acid

  • Reactant: Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole).

  • Procedure: The dicarboxylic acid is heated to 120-130°C in a high-boiling solvent such as xylene, often with paraffin oil, to facilitate the controlled evolution of carbon dioxide and yield the final product.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including the cyclization of precursors containing both sulfur and carboxylic acid functionalities, or by the reduction and subsequent carboxylation of thiopyran derivatives. A common precursor for this synthesis is Tetrahydrothiopyran-4-one.

Experimental Protocol: Synthesis of Tetrahydrothiopyran-4-one (Precursor)

Via Dieckmann Condensation and Decarboxylation:

  • Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate: To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF is added dropwise at room temperature. The mixture is then refluxed. After cooling, the reaction is quenched with hydrochloric acid, and the product is extracted with dichloromethane.

  • Step 2: Synthesis of Tetrahydrothiopyran-4-one: The crude product from Step 1 is suspended in an aqueous solution of sulfuric acid and heated to reflux to induce decarboxylation.

Biological Activity: A Comparative Overview

Direct comparative studies on the biological activities of this compound and tetrahydropyran-4-carboxylic acid are limited in the publicly available literature. However, the biological activities of their derivatives provide insights into their potential as pharmacophores.

Anti-inflammatory Activity

Derivatives of tetrahydropyran-4-carboxylic acid have shown promising anti-inflammatory properties. For instance, a hybrid NSAID derivative, cis-(±)-acetate of 4-chloro-6-(naphtalene-1-yl)-tetrahydro-2H-pyran-2-yl) methyl 2-(2-(2,6-diclorofenylamine) phenyl (LS19), demonstrated significant in vivo and in vitro anti-inflammatory effects. It was shown to inhibit cyclooxygenase (COX) activity and reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 cells.[5]

While direct experimental data for the parent This compound is scarce, the thiopyran ring is a component of various biologically active molecules, and its derivatives have been investigated for a range of therapeutic applications.

Antimicrobial Activity

Derivatives of This compound have been explored for their antimicrobial properties. Combinatorial libraries of N-acylated derivatives have been synthesized and evaluated, with some compounds showing potent activity against respiratory tract pathogens like Haemophilus influenzae and Moraxella catarrhalis.[6] The antifungal activity of penthiophane (tetrahydro-2H-thiopyran) has also been reported.[7]

Similarly, various derivatives of tetrahydropyran have been synthesized and tested for their antimicrobial activities, with some showing efficacy against bacterial and fungal strains.[8]

Table 2: Summary of Reported Biological Activities of Derivatives

Biological ActivityThis compound Derivativestetrahydropyran-4-carboxylic acid Derivatives
Anti-inflammatory Data not available for direct derivativesInhibition of COX, reduction of TNF-α and IL-6.[5]
Antimicrobial Antibacterial against H. influenzae, M. catarrhalis; Antifungal activity.[6][7]Antibacterial and antifungal activities reported for various derivatives.[8]
Anticancer A thiopyran derivative showed anti-lung cancer activity.Derivatives used as intermediates for c-Met inhibitors.[9]
Neurological Data not availableDerivatives act as neurological receptor antagonists.[9]

Signaling Pathways

The implication of these molecules in specific signaling pathways is primarily inferred from the activities of their more complex derivatives.

This compound and the NF-κB Signaling Pathway

A thiopyran derivative has been shown to exert its anti-lung cancer effects through the NF-κB signaling pathway, inducing a switch from apoptosis to pyroptosis. The NF-κB pathway is a critical regulator of inflammatory responses, and its modulation by thiopyran-containing compounds suggests a potential mechanism for their observed biological activities.

NF_kB_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli e.g., LPS, Cytokines IKK IKK Stimuli->IKK IKB_NF_kB IKB NF-κB IKK->IKB_NF_kB Phosphorylation IKB IKB NF_kB NF-κB (p50/p65) NF_kB_n NF-κB NF_kB->NF_kB_n Translocation IKB_NF_kB->NF_kB IKB Degradation Thiopyran_Derivative Thiopyran Derivative Thiopyran_Derivative->IKK Inhibition Target_Genes Pro-inflammatory Gene Expression NF_kB_n->Target_Genes Inflammation Inflammation Target_Genes->Inflammation Inflammation

Caption: Proposed mechanism of action for a thiopyran derivative via inhibition of the NF-κB signaling pathway.

Tetrahydropyran-4-carboxylic acid and the c-Met Signaling Pathway

Derivatives of tetrahydropyran-4-carboxylic acid have been utilized as intermediates in the synthesis of c-Met inhibitors. The c-Met receptor tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is implicated in various cancers. Inhibitors targeting this pathway are of significant interest in oncology.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS Activation AKT AKT PI3K->AKT Cell_Response Cell Proliferation, Survival, Migration AKT->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response THP_Derivative Tetrahydropyran-based c-Met Inhibitor THP_Derivative->cMet Inhibition

Caption: The role of tetrahydropyran-based derivatives as inhibitors of the c-Met signaling pathway.

Conclusion

This compound and tetrahydropyran-4-carboxylic acid represent two valuable heterocyclic scaffolds with distinct properties and potential applications in drug discovery and development. While the tetrahydropyran moiety is more established in existing pharmaceuticals, the unique characteristics of the thiopyran ring offer opportunities for the development of novel therapeutic agents. The lack of direct comparative biological studies highlights an area for future research that could provide valuable insights for medicinal chemists. This guide summarizes the current knowledge to aid in the rational design and selection of these important building blocks.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiane-4-Carboxylic Acid Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of thiane-4-carboxylic acid analogs, focusing on their structure-activity relationships (SAR) as enzyme inhibitors. By presenting quantitative data, experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of how structural modifications influence biological activity, thereby guiding future drug design and development efforts. The primary focus of this analysis will be on 1,2-dithiolane-4-carboxylic acid analogs, a closely related five-membered ring system for which significant SAR data is available, particularly as inhibitors of Thioredoxin Reductase 1 (TrxR1).

General Workflow for Structure-Activity Relationship (SAR) Studies

The process of establishing an SAR is an iterative cycle central to medicinal chemistry. It begins with a lead compound and systematically modifies its structure to enhance potency, selectivity, and pharmacokinetic properties. The following diagram illustrates this fundamental workflow.

SAR Workflow A Lead Compound Identification (e.g., Thiane-4-carboxylic acid core) B Design & Synthesis of Analogs (Systematic structural modifications) A->B Rational Design C Biological Evaluation (In vitro / In vivo assays) B->C Testing D Data Analysis & SAR Establishment (Identify key structural features) C->D Analyze Results E Design of Next-Generation Analogs D->E Refine Hypothesis E->B Iterative Optimization

Caption: A diagram illustrating the iterative cycle of a Structure-Activity Relationship (SAR) study.

Quantitative SAR Data: 1,2-Dithiolane-4-Carboxylic Acid Analogs as TrxR1 Inhibitors

A series of 1,2-dithiolane-4-carboxylic acid analogs were synthesized and evaluated for their inhibitory activity against Thioredoxin Reductase 1 (TrxR1), an enzyme overexpressed in many cancer cells.[1][2] The study revealed that the 1,2-dithiolane moiety alone was insufficient for significant inhibition. However, the introduction of a Michael acceptor functionality led to potent inhibitory effects.[1][2]

The table below summarizes the inhibitory concentrations (IC50) of key analogs, highlighting the impact of different amide substitutions on TrxR1 inhibition.

Compound IDR Group (Substitution at Carboxylic Acid)Structure of R GroupIC50 (µM) for TrxR1
2a N-Phenyl-NH-Ph> 200
2c N-(4-(Trifluoromethyl)phenyl)-NH-C₆H₄-CF₃> 200
2h N,N-Dimethyl-N(CH₃)₂> 200
2i N-(Methylsulfonyl)-NH-SO₂CH₃> 200
2k N-(2-oxo-2H-chromen-6-yl)-NH-(coumarin)186.0
2l N-(4-oxo-4H-chromen-3-yl)-NH-(chromone)5.3

Data sourced from a study on 1,2-dithiolane-4-carboxylic acid analogs.[1][2]

Key SAR Insights:

  • Simple amide substitutions (compounds 2a, 2c, 2h, 2i ) resulted in inactive compounds, indicating that these groups do not effectively interact with the enzyme's active site.[1][2]

  • The incorporation of coumarin (2k ) and particularly chromone (2l ) moieties, which can act as Michael acceptors, dramatically increased inhibitory potency.[1][2]

  • The most potent compound, 2l , with an IC50 of 5.3 µM, features a chromone ring system, suggesting that its specific electronic and steric properties are crucial for strong inhibition of TrxR1.[1][2]

Experimental Protocols

The methodologies employed are critical for the interpretation and replication of SAR data. Below is a detailed protocol for the TrxR1 inhibition assay used to generate the data above.

Recombinant hTrxR1 Inhibition Assay

This in vitro assay measures the ability of a test compound to inhibit the enzymatic activity of human thioredoxin reductase 1.

Materials:

  • Recombinant human TrxR1

  • NADPH

  • Insulin

  • Dithiothreitol (DTT)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Test compounds dissolved in DMSO

Procedure:

  • Enzyme Preparation: A solution of recombinant hTrxR1 is prepared in TE buffer.

  • Reaction Mixture: In a 96-well plate, the following are added:

    • TE buffer

    • NADPH solution

    • Test compound at various concentrations (or DMSO for control)

  • Pre-incubation: The enzyme is added to the wells, and the plate is pre-incubated at 37°C for 30 minutes to allow for interaction between the inhibitor and the enzyme.

  • Substrate Addition: The reaction is initiated by adding DTNB as the substrate.

  • Measurement: The increase in absorbance is monitored at 412 nm over time using a plate reader. This wavelength corresponds to the formation of 2-nitro-5-thiobenzoate (TNB), the product of DTNB reduction.

  • Data Analysis: The rate of reaction (slope of the absorbance vs. time curve) is calculated for each concentration of the test compound.

  • IC50 Determination: The percentage of inhibition is calculated relative to the DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram provides a visual representation of this experimental workflow.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents (Buffer, NADPH, DTNB) C Add Buffer, NADPH, and Test Compound to Wells A->C B Dissolve Test Compounds in DMSO B->C D Add TrxR1 Enzyme C->D E Pre-incubate at 37°C (30 minutes) D->E F Initiate Reaction with DTNB Substrate E->F G Monitor Absorbance at 412 nm F->G H Calculate Reaction Rates & Percent Inhibition G->H I Determine IC50 Value H->I

Caption: Workflow for the in vitro inhibition assay of Thioredoxin Reductase 1 (TrxR1).

Conclusion

The structure-activity relationship studies of thiane-4-carboxylic acid analogs, particularly the closely related 1,2-dithiolane-4-carboxamides, demonstrate the critical importance of specific structural motifs for potent enzyme inhibition. While the core heterocyclic ring serves as a scaffold, the biological activity is primarily dictated by the nature of the substituents. For TrxR1 inhibition, the key finding is that the incorporation of a Michael acceptor moiety, such as a chromone ring, is essential for high potency.[1][2] This guide highlights a clear SAR where simple amide derivatives are inactive, while analogs capable of covalent interaction with the enzyme exhibit micromolar inhibitory activity. These findings provide a rational basis for the design of next-generation inhibitors with potentially improved therapeutic profiles.

References

Validating the purity of commercially available Tetrahydro-2H-thiopyran-4-carboxylic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that underpins the reliability and reproducibility of experimental data. This guide provides a comparative analysis of common analytical techniques for validating the purity of commercially available Tetrahydro-2H-thiopyran-4-carboxylic acid, a valuable building block in medicinal chemistry.

This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Elemental Analysis (EA). By presenting these methodologies and illustrative data, this guide aims to equip researchers with the knowledge to select the most appropriate techniques for their specific needs and to critically evaluate the purity of this commercially sourced compound.

Understanding Potential Impurities

Commercially available this compound is typically synthesized through a multi-step process. A plausible synthetic route involves the reaction of diethyl malonate with bis(2-chloroethyl) sulfide, followed by hydrolysis and decarboxylation. This process can introduce several potential impurities, including:

  • Starting Materials: Unreacted diethyl malonate and bis(2-chloroethyl) sulfide.

  • Intermediates: Diethyl 4,4-dicarboxytetrahydro-2H-thiopyran.

  • Byproducts: Products of incomplete hydrolysis or decarboxylation.

  • Solvent Residues: Residual solvents used during the synthesis and purification process.

The choice of analytical technique should be guided by the ability to detect and quantify these potential impurities effectively.

Comparison of Analytical Techniques for Purity Validation

A summary of the key performance characteristics of each analytical technique for the purity assessment of this compound is presented below.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity, detection of non-volatile impurities.High resolution, sensitive, suitable for non-volatile and thermally labile compounds.Requires a chromophore for UV detection; may require derivatization for universal detection.
GC-MS Separation of volatile compounds followed by mass-based detection.Identification and quantification of volatile impurities, structural information.High sensitivity, excellent for volatile and semi-volatile compounds, provides structural information.Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.
qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Absolute purity determination, structural confirmation, identification and quantification of impurities.Non-destructive, provides structural information, highly accurate for quantification with an internal standard.Lower sensitivity compared to chromatographic methods, may not detect non-protonated impurities.
EA Combustion of the sample to determine the elemental composition (C, H, N, S).Elemental composition, confirmation of empirical formula.Provides fundamental information on elemental composition.Does not provide information on the nature of impurities, insensitive to isomeric impurities.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of the commercially available this compound in the mobile phase at a similar concentration to the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm

  • Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of the carboxylic acid, a derivatization step is necessary to convert it into a more volatile ester.

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Autosampler

Reagents:

  • Methanol

  • Sulfuric acid (catalyst) or a silylating agent like BSTFA

  • Dichloromethane (or other suitable solvent)

Procedure:

  • Derivatization (Methyl Esterification):

    • To approximately 1 mg of the sample, add 1 mL of methanol and a catalytic amount of sulfuric acid.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, neutralize the solution with a suitable base and extract the methyl ester with dichloromethane.

    • Dry the organic layer and dilute to a suitable concentration for GC-MS analysis.

  • GC-MS Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow rate of 1 mL/min

    • Oven temperature program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Mass spectrometer settings: Electron ionization (EI) at 70 eV, scan range m/z 40-400.

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to the methyl ester of this compound and any impurity peaks by their mass spectra. The purity can be estimated based on the relative peak areas.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and accurate method for purity determination without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and a known amount of the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation for accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Elemental Analysis (EA)

Elemental analysis determines the percentage of carbon, hydrogen, and sulfur in the compound, which can be compared to the theoretical values.

Instrumentation:

  • Elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-2 mg) into a tin capsule.

  • Analysis: The sample is combusted in a high-temperature furnace in the presence of oxygen. The resulting gases (CO2, H2O, SO2) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the percentage of each element.

  • Comparison: Compare the experimental percentages to the theoretical values calculated from the molecular formula (C6H10O2S: C=49.30%, H=6.90%, S=21.93%). A close correlation suggests high purity.

Illustrative Data and Visualizations

The following diagrams and tables illustrate the expected outcomes from the described analytical techniques.

Experimental_Workflow cluster_Sample Sample Preparation cluster_Techniques Analytical Techniques cluster_Data Data Analysis Sample Sample HPLC HPLC Sample->HPLC GCMS GC-MS (with Derivatization) Sample->GCMS qNMR qNMR Sample->qNMR EA Elemental Analysis Sample->EA Purity_Quantification Purity (%) Quantification HPLC->Purity_Quantification GCMS->Purity_Quantification Impurity_ID Impurity Identification GCMS->Impurity_ID qNMR->Purity_Quantification Structural_Confirmation Structural Confirmation qNMR->Structural_Confirmation Elemental_Composition Elemental Composition EA->Elemental_Composition

Caption: Workflow for purity validation.

HPLC_Schematic Mobile_Phase Mobile Phase Reservoir Pump Pump Mobile_Phase->Pump Injector Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Data System Detector->Data_System

Caption: Schematic of the HPLC system.

GCMS_Schematic Carrier_Gas Carrier Gas Injector GC Injector Carrier_Gas->Injector GC_Column Capillary Column Injector->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System

Caption: Schematic of the GC-MS system.

Illustrative Purity Data Comparison

The following table presents a hypothetical comparison of purity results for a commercial batch of this compound obtained using the different analytical techniques.

Analytical TechniquePurity (%)Impurities Detected
HPLC (Area %) 98.5%Two minor, non-volatile impurities detected.
GC-MS (Area %) 99.1%One minor volatile impurity identified as residual solvent.
qNMR 98.2%Confirmed the presence of the main component and quantified a known impurity.
Elemental Analysis C: 49.25%, H: 6.95%, S: 21.85%Results are in close agreement with the theoretical values.

Disclaimer: The experimental protocols and data presented in this guide are for illustrative purposes. Researchers should validate these methods in their own laboratories to ensure they meet the specific requirements of their application. The choice of the most suitable analytical technique will depend on the available instrumentation, the nature of the expected impurities, and the desired level of accuracy and precision.

A Comparative Guide to Alternative Synthetic Routes for Tetrahydro-2H-thiopyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to Tetrahydro-2H-thiopyran-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The routes discussed are the Malonic Ester Synthesis and a pathway involving the oxidation of the readily available Tetrahydrothiopyran-4-one. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for a given research or development context.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Malonic Ester SynthesisRoute 2: From Tetrahydrothiopyran-4-one
Overall Steps 32 (from the ketone)
Starting Materials Diethyl malonate, bis(2-chloroethyl) sulfideTetrahydrothiopyran-4-one
Key Intermediates Diethyl thiane-4,4-dicarboxylate, Thiane-4,4-dicarboxylic acid4-Cyano-tetrahydro-2H-thiopyran-4-ol (putative)
Overall Yield ~47% (estimated from pyran analog)Varies based on oxidation method
Scalability Good, demonstrated on a commercial scale for the pyran analog.Good
Key Advantages Well-established, high-yielding steps.Utilizes a readily available starting material.
Key Disadvantages Requires handling of bis(2-chloroethyl) sulfide (a sulfur mustard analog).May require the use of highly toxic reagents like KCN.

Route 1: Malonic Ester Synthesis

This classical approach builds the thiopyran ring and subsequently introduces the carboxylic acid functionality through a series of well-understood reactions. The synthesis is analogous to a commercially viable process for the corresponding tetrahydropyran-4-carboxylic acid, suggesting its potential for scalability. The overall process involves three main stages: cyclization, hydrolysis, and decarboxylation.

Experimental Protocol

Step 1: Synthesis of Diethyl thiane-4,4-dicarboxylate (Cyclization)

  • Reaction: Diethyl malonate is reacted with bis(2-chloroethyl) sulfide in the presence of a base and a phase-transfer catalyst to form the cyclic diester.

  • Procedure: To a solution of diethyl malonate (1.0 mole) and bis(2-chloroethyl) sulfide (1.0 mole) in a suitable solvent such as DMF, a base like potassium carbonate (2.0 mole) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) are added. The mixture is heated to reflux and the reaction is monitored by a suitable chromatographic technique. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude diethyl thiane-4,4-dicarboxylate.

  • Yield: A molar yield of approximately 65% can be expected, based on the analogous synthesis of the pyran derivative.

Step 2: Synthesis of Thiane-4,4-dicarboxylic acid (Hydrolysis)

  • Reaction: The diethyl thiane-4,4-dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

  • Procedure: The crude product from Step 1 is treated with a solution of sodium hydroxide (5.0 mole) in water. The mixture is heated to 50-60°C for 7-8 hours. After completion of the reaction (monitored by GC), the solution is cooled and acidified with concentrated HCl to a pH of 1-2. The precipitated dicarboxylic acid is then extracted with an organic solvent like dichloromethane. The solvent is distilled off to yield the product.

  • Yield: A molar yield of around 72% is anticipated.

Step 3: Synthesis of this compound (Decarboxylation)

  • Reaction: The thiane-4,4-dicarboxylic acid is heated in a high-boiling solvent to effect decarboxylation.

  • Procedure: Thiane-4,4-dicarboxylic acid (1.0 mole) is added portion-wise to a hot solution of xylene and paraffin oil at 120-130°C to control the evolution of carbon dioxide. After the addition is complete, the solvent is distilled off under reduced pressure to isolate the final product.

  • Yield: An estimated molar yield of 80-85% can be achieved.

  • Purity: GC purity is reported to be in the range of 98-99% for the pyran analog.

Workflow Diagram

Malonic_Ester_Synthesis cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl Malonate Diethyl Malonate Diethyl thiane-4,4-dicarboxylate Diethyl thiane-4,4-dicarboxylate Diethyl Malonate->Diethyl thiane-4,4-dicarboxylate K2CO3, TBAB, DMF, Reflux Yield: ~65% bis(2-chloroethyl) sulfide bis(2-chloroethyl) sulfide bis(2-chloroethyl) sulfide->Diethyl thiane-4,4-dicarboxylate Thiane-4,4-dicarboxylic acid Thiane-4,4-dicarboxylic acid Diethyl thiane-4,4-dicarboxylate->Thiane-4,4-dicarboxylic acid 1. NaOH, H2O, 50-60°C 2. HCl Yield: ~72% This compound This compound Thiane-4,4-dicarboxylic acid->this compound Xylene, Paraffin oil, 120-130°C Yield: 80-85%

Caption: Malonic Ester Synthesis Pathway

Route 2: Synthesis from Tetrahydrothiopyran-4-one

This route utilizes the commercially available and synthetically accessible Tetrahydrothiopyran-4-one as the starting material. The carboxylic acid can be generated through a one-carbon homologation, for which two plausible methods are considered here: the Haloform reaction and a two-step cyanohydrin formation followed by hydrolysis.

Synthesis of the Starting Material: Tetrahydrothiopyran-4-one

A reliable method for the synthesis of Tetrahydrothiopyran-4-one involves a Dieckmann condensation followed by decarboxylation.

  • Procedure: Dimethyl 3,3'-thiodipropionate is treated with a base such as sodium hydride or sodium methoxide in an anhydrous solvent like THF. The reaction mixture is heated to reflux to induce Dieckmann condensation, forming methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. This intermediate is then subjected to acidic hydrolysis and decarboxylation by refluxing in an aqueous acid (e.g., 10% H₂SO₄) to yield Tetrahydrothiopyran-4-one.

  • Yield: This two-step process can provide the ketone in over 75% yield.

Method A: Haloform Reaction
  • Reaction: The haloform reaction converts a methyl ketone, or a ketone with an α-methylene group that can be exhaustively halogenated, into a carboxylate. While Tetrahydrothiopyran-4-one is not a methyl ketone, the α-methylene protons are activated by the carbonyl group.

  • General Protocol: Tetrahydrothiopyran-4-one would be treated with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide. The reaction proceeds via the formation of a trihalomethyl intermediate which is then cleaved by the hydroxide to form the carboxylate and a haloform. Acidic workup would then yield the desired carboxylic acid.

Method B: Cyanohydrin Formation and Hydrolysis
  • Reaction: This two-step sequence involves the addition of a cyanide source to the ketone to form a cyanohydrin, which is then hydrolyzed to the carboxylic acid.

  • Step 1: Formation of 4-Cyano-tetrahydro-2H-thiopyran-4-ol (Cyanohydrin)

    • Procedure: Tetrahydrothiopyran-4-one is reacted with a cyanide source, such as potassium cyanide (KCN), in the presence of a weak acid (e.g., acetic acid) or by using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid. This reaction forms the corresponding cyanohydrin.

  • Step 2: Hydrolysis of the Cyanohydrin

    • Procedure: The crude cyanohydrin is then subjected to vigorous acidic or basic hydrolysis. For instance, heating with a strong acid like hydrochloric acid would convert the nitrile group into a carboxylic acid.

  • Quantitative Data: As with the haloform reaction, specific yields and reaction conditions for this sequence on Tetrahydrothiopyran-4-one are not well-documented in readily accessible literature. For the analogous 4-cyanotetrahydropyran-4-carboxylic acid, hydrolysis to the di-acid has been reported with yields around 88%.

Workflow Diagram

Ketone_to_Acid_Routes cluster_ketone_synthesis Starting Material Synthesis cluster_haloform Method A: Haloform Reaction cluster_cyanohydrin Method B: Cyanohydrin Route Dimethyl 3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Dimethyl 3,3'-thiodipropionate->Tetrahydrothiopyran-4-one 1. NaH, THF, Reflux 2. H2SO4 (aq), Reflux Yield: >75% Tetrahydro-2H-thiopyran-4-carboxylic acid_H This compound Tetrahydrothiopyran-4-one->Tetrahydro-2H-thiopyran-4-carboxylic acid_H Br2, NaOH (aq) then H3O+ Yield: Not Reported 4-Cyano-tetrahydro-2H-thiopyran-4-ol 4-Cyano-tetrahydro-2H-thiopyran-4-ol Tetrahydrothiopyran-4-one->4-Cyano-tetrahydro-2H-thiopyran-4-ol KCN, H+ Yield: Not Reported Tetrahydro-2H-thiopyran-4-carboxylic acid_C This compound 4-Cyano-tetrahydro-2H-thiopyran-4-ol->Tetrahydro-2H-thiopyran-4-carboxylic acid_C H3O+, Heat Yield: Not Reported

Caption: Synthetic Pathways from Tetrahydrothiopyran-4-one

Conclusion

Both the Malonic Ester Synthesis and the routes starting from Tetrahydrothiopyran-4-one present viable options for the synthesis of this compound.

The Malonic Ester Synthesis is a robust and well-documented pathway, with the potential for high yields and scalability, as demonstrated by its commercially successful pyran analog. However, the use of bis(2-chloroethyl) sulfide requires appropriate safety precautions due to its hazardous nature.

The routes from Tetrahydrothiopyran-4-one are attractive due to the ready availability of the starting material. Both the Haloform reaction and the cyanohydrin route are classic transformations. However, the lack of specific, optimized experimental data for these reactions on this particular substrate presents a notable information gap. Further experimental investigation would be required to determine the optimal conditions and to provide a quantitative comparison of their efficiency against the Malonic Ester Synthesis. The cyanohydrin route, in particular, involves the use of highly toxic cyanide reagents, which necessitates stringent safety protocols.

For researchers with access to the necessary starting materials and a focus on a well-established, scalable route, the Malonic Ester Synthesis is a strong choice. For those starting from the readily available Tetrahydrothiopyran-4-one, further optimization of the subsequent oxidation step would be necessary to establish a reliable and efficient protocol.

Benchmarking the Inhibitory Activity of Thiane-4-Carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory activity of a series of 1,2-dithiolane-4-carboxylic acid amides against Thioredoxin Reductase 1 (TrxR1), a crucial enzyme in cellular redox homeostasis and a validated target in cancer therapy. The data presented herein is extracted from a study by U. R. B. un M. A. Al-Ghamdi et al., published in Molecules 2022, and serves as a valuable case study for understanding the structure-activity relationships of this class of inhibitors.

Comparative Inhibitory Activity

The inhibitory potency of a series of N-substituted 1,2-dithiolane-4-carboxamide derivatives was evaluated against human TrxR1. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below. A lower IC50 value indicates a more potent inhibitor.

Compound IDR Group (Substituent on Amide Nitrogen)IC50 (µM) against TrxR1
2a Phenyl> 200
2b 4-Methoxyphenyl> 200
2c 4-(Trifluoromethyl)phenyl> 200
2d 2,4-Dimethoxyphenyl> 200
2e 3,5-Dimethoxyphenyl> 200
2f tert-Butyl 3-methylpentanoate-2-yl> 200
2g 3-Methylpentanoic acid-2-yl> 200
2h N,N-Dimethyl> 200
2i 4-Nitrophenyl186.0 ± 21.3
2j 4-Cyanophenyl108.0 ± 12.1
2k 2-Oxo-2H-chromen-6-yl10.5 ± 1.3
2l 4-Methyl-2-oxo-2H-chromen-7-yl5.3 ± 0.6

Structure-Activity Relationship (SAR) Analysis

The presented data reveals critical insights into the structure-activity relationship of these 1,2-dithiolane-4-carboxylic acid derivatives as TrxR1 inhibitors. A key observation is that the 1,2-dithiolane moiety alone is insufficient for potent inhibitory activity, as evidenced by the high IC50 values of compounds 2a-2h .

The introduction of an accessible Michael acceptor moiety, capable of interacting with the active site cysteine and/or selenocysteine residues of TrxR1, was found to be strongly associated with inhibitory activity. This is demonstrated by the significantly lower IC50 values of compounds 2i-2l , which all contain functionalities that can act as Michael acceptors.

Notably, the coumarin-containing derivatives 2k and 2l exhibited the most potent inhibitory effects, with IC50 values in the low micromolar range. This suggests that the coumarin scaffold provides a favorable orientation for the Michael acceptor to interact with the enzyme's active site.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

Thioredoxin Reductase 1 (TrxR1) Inhibition Assay

This assay is designed to determine the in vitro inhibitory activity of the test compounds against human TrxR1.

Materials:

  • Human TrxR1 enzyme

  • NADPH

  • Insulin

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • TE buffer (50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Test compounds dissolved in DMSO

Procedure:

  • A reaction mixture is prepared in a 96-well plate containing TE buffer, NADPH, and insulin.

  • The test compound (dissolved in DMSO) is added to the wells at various concentrations. A control group with DMSO alone is also included.

  • The TrxR1 enzyme is added to the mixture to initiate the reaction.

  • The plate is incubated at 37°C for 20 minutes.

  • The reaction is stopped by the addition of a solution of DTNB in guanidine hydrochloride.

  • The absorbance is measured at 412 nm using a microplate reader.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for TrxR1 Inhibition Assay

The following diagram illustrates the general workflow for determining the inhibitory activity of the thiane-4-carboxylic acid derivatives against TrxR1.

G prep Prepare Reaction Mixture (TE Buffer, NADPH, Insulin) add_comp Add Test Compound (Various Concentrations) prep->add_comp add_enz Add TrxR1 Enzyme add_comp->add_enz incubate Incubate at 37°C add_enz->incubate stop_rxn Stop Reaction (Add DTNB) incubate->stop_rxn measure Measure Absorbance at 412 nm stop_rxn->measure calc Calculate % Inhibition and IC50 Value measure->calc

Caption: Workflow for the in vitro TrxR1 inhibition assay.

Hypothetical Signaling Pathway of TrxR1 Inhibition

This diagram depicts a simplified, hypothetical signaling pathway illustrating the consequence of TrxR1 inhibition by a 1,2-dithiolane-4-carboxylic acid derivative.

G inhibitor 1,2-Dithiolane-4-carboxylic Acid Derivative trxr1 TrxR1 inhibitor->trxr1 Inhibition trx Thioredoxin (Trx) trxr1->trx Reduces ros Reactive Oxygen Species (ROS) trx->ros Scavenges cell_stress Oxidative Cellular Stress ros->cell_stress Induces apoptosis Apoptosis cell_stress->apoptosis Leads to

Caption: Hypothetical pathway of TrxR1 inhibition leading to apoptosis.

Spectroscopic Journey: A Comparative Analysis of Tetrahydro-2H-thiopyran-4-carboxylic acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral characteristics of Tetrahydro-2H-thiopyran-4-carboxylic acid and its precursors provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis of their spectroscopic data, outlines a plausible synthetic pathway, and provides the fundamental experimental protocols for these analyses.

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, can be envisioned through a multi-step process commencing with readily available starting materials. A plausible and efficient synthetic route involves the Dieckmann condensation of Diethyl 2,2'-thiodiacetate, followed by subsequent hydrolysis and decarboxylation to yield the target molecule. This guide will focus on the spectroscopic comparison of the key compounds involved in this pathway:

  • Precursor 1: Diethyl 2,2'-thiodiacetate

  • Precursor 2: Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Final Product: this compound

Synthetic Pathway Overview

The logical progression from the starting material to the final product is illustrated below. This pathway highlights the key transformations at each step, leading to the formation of the thiopyran ring and the desired carboxylic acid functionality.

G cluster_0 Synthesis of this compound A Diethyl 2,2'-thiodiacetate B Ethyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate A->B  Dieckmann Condensation   C This compound B->C  Hydrolysis & Decarboxylation  

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of the products at each stage.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundProton AssignmentChemical Shift (ppm)
Diethyl 2,2'-thiodiacetate -CH₃ (ester)~1.25 (t)
-CH₂- (ester)~4.15 (q)
-S-CH₂-CO-~3.30 (s)
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate -CH₃ (ester)~1.30 (t)
-CH₂- (ester)~4.25 (q)
Ring Protons~2.8-3.8 (m)
This compound Ring Protons~1.8-3.0 (m)
-CH-COOH~2.5 (m)
-COOH~12.0 (br s)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundCarbon AssignmentChemical Shift (ppm)
Diethyl 2,2'-thiodiacetate -CH₃ (ester)~14.2
-CH₂- (ester)~61.5
-S-CH₂-CO-~35.0
C=O (ester)~170.5
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate -CH₃ (ester)~14.0
-CH₂- (ester)~61.0
Ring Carbons~30-50
C=O (keto)~205.0
C=O (ester)~169.0
This compound Ring Carbons~25-40
-CH-COOH~45.0
C=O (acid)~178.0

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

CompoundFunctional Group VibrationWavenumber (cm⁻¹)
Diethyl 2,2'-thiodiacetate C=O Stretch (ester)~1735
C-O Stretch~1180
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate C=O Stretch (keto)~1715
C=O Stretch (ester)~1730
This compound O-H Stretch (acid)~2500-3300 (broad)
C=O Stretch (acid)~1710

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M+H]⁺Key Fragment Ions
Diethyl 2,2'-thiodiacetate 206161, 133, 102, 88
Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 188160, 143, 115, 87
This compound [1]146101, 73, 45

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize the compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:

    • Electron Ionization (EI): For volatile and thermally stable compounds.

    • Electrospray Ionization (ESI): For less volatile or thermally labile compounds, often from a liquid chromatography (LC) eluent.

  • Instrumentation: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or protonated/adducted molecule, e.g., [M+H]⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and spectroscopic characterization of this compound.

G cluster_1 Experimental Workflow Synthesis Synthesis of Precursors and Final Product Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Data Analysis and Structural Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for synthesis and spectroscopic analysis.

References

In-Vitro Testing Protocols for Thiane-4-Carboxylic Acid: A Comparative Guide to Assessing Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in-vitro evaluation of thiane-4-carboxylic acid. Due to the limited publicly available data on thiane-4-carboxylic acid, this document establishes a testing strategy by comparing standardized protocols and experimental data from structurally related sulfur-containing heterocyclic compounds. This approach offers a robust starting point for investigating the cytotoxic and anti-inflammatory potential of this molecule.

This guide details the experimental protocols for key assays and presents quantitative data from analogous compounds to provide a predictive context for the biological activity of thiane-4-carboxylic acid. The included methodologies for cytotoxicity and anti-inflammatory assessment are foundational for preliminary screening and mechanism of action studies.

Comparative Analysis of Biological Activity

To establish a baseline for the potential biological effects of thiane-4-carboxylic acid, the following tables summarize the in-vitro activities of analogous sulfur-containing heterocyclic compounds. These analogs, including thiophene, thiazolidine, and thiadiazole derivatives, have been selected based on structural similarities. The data presented highlights the range of cytotoxic and anti-inflammatory potencies observed in these related molecules, offering valuable benchmarks for future studies on thiane-4-carboxylic acid.

Table 1: Comparative In-Vitro Cytotoxicity of Sulfur-Containing Heterocyclic Analogs

Compound ClassSpecific Compound/DerivativeCell LineAssayIC50 (µM)Reference
Thiophene Derivatives Thieno[2,3-c]pyrazole derivative (Tpz-1)CCRF-CEM (Leukemia)DNS Assay0.25[1]
Thieno[2,3-c]pyrazole derivative (Tpz-1)HL-60 (Leukemia)DNS Assay< 1[1]
Thiophene-phthalimide derivativeMCF-7 (Breast Cancer)MTT Assay<50[2]
Thiophene-oxadiazole derivativeHeLa (Cervical Cancer)MTT Assay<50[2]
Thiadiazole Derivatives 1,3,4-Thiadiazole derivativeHCT15 (Colon Adenocarcinoma)MTT Assay0.16 - 100 µg/mL[3]
1,3,4-Thiadiazole derivativeSMMC7721 (Hepatocarcinoma)MTT Assay0.16 - 100 µg/mL[3]
Thiazolidine Derivatives Thiazolidinedione derivativeC2C12 (Mouse Myoblast)MTT AssayNo significant cytotoxicity[4]
Thiazine/Thiazoline Derivatives Palladium(II) complex with phenyl-substituted thiazineHeLa (Cervical Carcinoma)Cytotoxicity Assay46.39 ± 3.99[5]

Table 2: Comparative In-Vitro Anti-inflammatory Activity of Sulfur-Containing Heterocyclic Analogs

Compound ClassSpecific Compound/DerivativeCell LineKey AssayEndpoint MeasuredNotable ResultsReference
Thiophene Derivatives Tetrahydrobenzo[b]thiophene derivative (3a)RAW 264.7Griess AssayNitric Oxide (NO) Production87.07% inhibition of NO[6]
Tetrahydrobenzo[b]thiophene derivative (2a)RAW 264.7Griess AssayNitric Oxide (NO) Production78.04% inhibition of NO[6]
Thiophene-based compound (7)Light-induced MacrophagesGene Expression AnalysisTNF-α, IL-6, IL-1β mRNAReduction in pro-inflammatory gene expression[7]
Thiazolidine Derivatives Thiazolidine-4-carboxylic acid (TC)Not specifiedGeneral reviewAntioxidant propertiesDescribed as a physiologic sulfhydryl antioxidant[8]
General Sulfur Compounds N-acylhydrazone derivative (13)Not specifiedNeuropathic pain modelAnalgesic activityPotent analgesic activity[9]

Experimental Protocols

Detailed methodologies for foundational in-vitro assays are provided below. These protocols are standardized and can be adapted for the specific evaluation of thiane-4-carboxylic acid.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cell line of interest (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiane-4-carboxylic acid (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of thiane-4-carboxylic acid in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: TNF-α Secretion in LPS-Stimulated Macrophages

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) secreted by macrophages upon stimulation with lipopolysaccharide (LPS).

Principle: This sandwich ELISA uses a capture antibody coated on a 96-well plate to bind TNF-α from the sample. A biotinylated detection antibody then binds to the captured TNF-α, followed by the addition of a streptavidin-HRP conjugate. A substrate solution is added to produce a colored product, the intensity of which is proportional to the amount of TNF-α present.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Thiane-4-carboxylic acid

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate and grow to 80-90% confluency. Pre-treat the cells with various concentrations of thiane-4-carboxylic acid for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours to induce TNF-α production. Include a negative control (no LPS) and a positive control (LPS only).

  • Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Protocol: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with a blocking buffer for 1 hour at room temperature. c. Add the collected cell culture supernatants and TNF-α standards to the wells and incubate for 1-2 hours at room temperature. d. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature. f. Wash the plate and add the substrate solution. Incubate in the dark for 15-20 minutes. g. Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the TNF-α standards. Use this curve to determine the concentration of TNF-α in the cell culture supernatants. Calculate the percentage of inhibition of TNF-α production for each concentration of thiane-4-carboxylic acid.

Mechanism of Action: NF-κB Nuclear Translocation Assay

This assay determines if a compound inhibits the inflammatory response by preventing the translocation of the transcription factor NF-κB from the cytoplasm to the nucleus.

Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with LPS), it translocates to the nucleus to activate the transcription of pro-inflammatory genes. This assay uses immunofluorescence to visualize the location of NF-κB within the cell.

Materials:

  • RAW 264.7 macrophage cell line

  • Glass coverslips or imaging-compatible plates

  • LPS

  • Thiane-4-carboxylic acid

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65 subunit

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with thiane-4-carboxylic acid for 1 hour, followed by stimulation with LPS for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary anti-NF-κB p65 antibody overnight at 4°C.

  • Secondary Antibody and Nuclear Staining: Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark. Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images of both the NF-κB and DAPI staining.

  • Analysis: In unstimulated cells, NF-κB staining will be predominantly cytoplasmic. In LPS-stimulated cells, the staining will be concentrated in the nucleus (co-localizing with DAPI). Assess the ability of thiane-4-carboxylic acid to prevent this nuclear translocation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening cluster_moa Mechanism of Action c1 Seed Cells in 96-well Plate c2 Treat with Thiane-4-carboxylic Acid (Serial Dilutions) c1->c2 c3 Incubate (24-72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance (570nm) c5->c6 c7 Calculate IC50 c6->c7 i1 Seed Macrophages (RAW 264.7) i2 Pre-treat with Thiane-4-carboxylic Acid i1->i2 i3 Stimulate with LPS i2->i3 i4 Collect Supernatant i3->i4 i5 Perform TNF-α ELISA i4->i5 i6 Quantify TNF-α Inhibition i5->i6 m1 Treat Cells and Stimulate with LPS m2 Fix, Permeabilize, and Stain for NF-κB m1->m2 m3 Image with Fluorescence Microscope m2->m3 m4 Analyze NF-κB Nuclear Translocation m3->m4

Caption: General workflow for in-vitro screening of thiane-4-carboxylic acid.

NFkB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) Nucleus->Genes activates transcription TCA Thiane-4-carboxylic acid (Hypothetical Target) TCA->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Head-to-head comparison of different catalysts for thiane-4-carboxylic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of thiane-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry, has been investigated through a multi-step approach. A critical step in this synthesis is the cyclization of diethyl malonate with bis(2-chloroethyl) sulfide to form diethyl thiane-4,4-dicarboxylate. The efficiency of this key reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for this cyclization, supported by experimental protocols for the complete synthesis.

Catalyst Performance in the Synthesis of Diethyl Thiane-4,4-dicarboxylate

The dialkylation of diethyl malonate with bis(2-chloroethyl) sulfide is effectively achieved using phase-transfer catalysis (PTC). This technique facilitates the reaction between the water-soluble base and the organic-soluble reactants. Below is a comparison of potential phase-transfer catalysts for this cyclization step.

Catalyst TypeCatalyst ExampleTypical Reaction ConditionsExpected YieldAdvantagesDisadvantages
Quaternary Ammonium Salt Tetrabutylammonium bromide (TBAB)Toluene, 50% aq. NaOH, refluxGood to ExcellentCost-effective, readily available, good thermal stability.May require higher temperatures.
Quaternary Ammonium Salt Benzyltriethylammonium chloride (TEBAC)Dichloromethane, solid K₂CO₃, refluxGood to ExcellentEffective under solid-liquid PTC conditions, avoids strong aqueous base.Can be more expensive than TBAB.
Crown Ether 18-Crown-6Acetonitrile, solid K₂CO₃, refluxExcellentHigh catalytic activity, can be used in smaller amounts.Higher cost, potential toxicity.
Phosphonium Salt Tetrabutylphosphonium bromideToluene, 50% aq. NaOH, refluxGood to ExcellentHigher thermal stability than ammonium salts.Generally more expensive than ammonium salts.

Experimental Protocols

The synthesis of thiane-4-carboxylic acid can be accomplished in three main steps: cyclization, hydrolysis, and decarboxylation.

Step 1: Synthesis of Diethyl Thiane-4,4-dicarboxylate (Cyclization)

This step involves the dialkylation of diethyl malonate with bis(2-chloroethyl) sulfide in the presence of a phase-transfer catalyst.

  • Reactants: Diethyl malonate, Bis(2-chloroethyl) sulfide

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Base: 50% Aqueous Sodium Hydroxide

  • Solvent: Toluene

  • Procedure:

    • To a stirred solution of diethyl malonate (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene, add bis(2-chloroethyl) sulfide (1.0 eq).

    • Slowly add 50% aqueous sodium hydroxide (2.2 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, monitoring the reaction by TLC or GC.

    • After completion, cool the mixture to room temperature and separate the organic layer.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain crude diethyl thiane-4,4-dicarboxylate, which can be purified by vacuum distillation.

Step 2: Synthesis of Thiane-4,4-dicarboxylic Acid (Hydrolysis)

The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.

  • Reactant: Diethyl thiane-4,4-dicarboxylate

  • Reagent: 10% Aqueous Sodium Hydroxide

  • Procedure:

    • Suspend diethyl thiane-4,4-dicarboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq).

    • Heat the mixture to reflux for 3-4 hours until the ester is completely hydrolyzed (as monitored by TLC).

    • Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • The precipitated thiane-4,4-dicarboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Synthesis of Thiane-4-carboxylic Acid (Decarboxylation)

The dicarboxylic acid is heated to induce decarboxylation, yielding the final product.

  • Reactant: Thiane-4,4-dicarboxylic acid

  • Procedure:

    • Place the dry thiane-4,4-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.

    • Heat the solid gently under vacuum. The dicarboxylic acid will melt and decarboxylate, evolving carbon dioxide.

    • The crude thiane-4-carboxylic acid is collected as the distillate.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Decarboxylation start Diethyl Malonate + Bis(2-chloroethyl) sulfide reaction1 Reaction in Toluene (Reflux) start->reaction1 catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->reaction1 base Base (e.g., aq. NaOH) base->reaction1 product1 Diethyl Thiane-4,4-dicarboxylate reaction1->product1 reaction2 Hydrolysis product1->reaction2 reagent2 aq. NaOH (Reflux) reagent2->reaction2 product2 Thiane-4,4-dicarboxylic Acid reaction2->product2 reaction3 Decarboxylation product2->reaction3 reagent3 Heat reagent3->reaction3 final_product Thiane-4-carboxylic Acid reaction3->final_product

Caption: Synthetic pathway for thiane-4-carboxylic acid.

Safety Operating Guide

Navigating the Safe Disposal of Tetrahydro-2H-thiopyran-4-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a detailed, step-by-step operational plan for the proper disposal of Tetrahydro-2H-thiopyran-4-carboxylic acid, a compound requiring careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE) includes:

  • Protective gloves

  • Safety goggles or a face shield

  • A lab coat or other protective clothing

  • Respiratory protection, especially in poorly ventilated areas

All handling should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[2][4]. In the event of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical attention[3][4].

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with all applicable federal, state, and local regulations[4]. The following protocol is a general guideline based on best practices for similar chemical compounds.

  • Waste Identification and Segregation: Classify all materials contaminated with this compound as hazardous chemical waste. This includes the pure compound, solutions, contaminated labware (e.g., spatulas, weigh boats), and used PPE[5]. Do not mix this waste with other waste streams to prevent unforeseen chemical reactions[4].

  • Container Management:

    • Solid Waste: Collect solid this compound and contaminated disposable items in a dedicated, robust, and sealable hazardous waste container. High-density polyethylene (HDPE) containers are a suitable option[5].

    • Liquid Waste: For solutions containing the compound, use a labeled, leak-proof hazardous waste container.

    • Ensure all containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of generation[5].

  • Spill Management: In the case of a spill, contain it using an inert absorbent material like vermiculite or sand. Carefully collect the absorbed material and place it into a labeled hazardous waste container. The spill area should then be decontaminated with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[5].

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials[5].

  • Final Disposal: The primary and recommended method of disposal is to transfer the hazardous waste to an approved and licensed waste disposal facility[4]. An alternative for larger quantities, to be performed only by trained professionals, is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[4].

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as permissible concentration limits for drain disposal, were found in the available safety data for related compounds. Drain disposal is not recommended[4]. The key directive is that all disposal must be handled through an approved waste treatment and disposal facility[4].

Hazard Classification & Disposal Information (Based on Related Thiopyran Derivatives)
Hazard Statements
H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Precautionary Statements (Disposal)
P501: Dispose of contents/container to an approved waste disposal plant[3][6]
Primary Disposal Method
Transfer to an approved waste disposal plant[4]
Alternative Disposal Method (to be performed by licensed professionals)
Incineration in a chemical incinerator with an afterburner and scrubber[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify Identify as Hazardous Waste start->identify spill Spill Occurs start->spill segregate Segregate from other waste streams identify->segregate containerize Package in Labeled, Sealed Container segregate->containerize storage Store in Designated Secure Area containerize->storage spill->identify No contain_spill Contain with Inert Absorbent spill->contain_spill Yes collect_spill Collect and Containerize Contaminated Material contain_spill->collect_spill collect_spill->storage disposal_facility Transfer to Approved Waste Disposal Facility storage->disposal_facility end End: Proper Disposal Complete disposal_facility->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrahydro-2H-thiopyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I understand that robust safety protocols are not just a matter of compliance, but the very foundation of innovative and reproducible research. This guide provides a comprehensive framework for the safe handling of Tetrahydro-2H-thiopyran-4-carboxylic acid, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our goal is to empower you, our scientific partners, to manage this compound with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment

This compound (CAS No. 89489-53-2) is a solid organic compound that, while essential for various synthetic applications, presents specific hazards that must be managed.[1][2] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2]

  • Skin Irritation: As a carboxylic acid, this compound can cause skin irritation upon contact.

  • Serious Eye Irritation: The acidic nature and physical form of the compound pose a significant risk of serious eye irritation if direct contact occurs.

  • Respiratory Irritation: If the solid is handled in a way that generates dust, inhalation can lead to irritation of the respiratory tract.

Understanding these hazards is the first step in a dynamic risk assessment. The potential for exposure and the severity of the hazard dictate the necessary control measures, from engineering controls to the last line of defense: Personal Protective Equipment (PPE).

Chemical and Physical Properties Summary
PropertyValueSource
Chemical Formula C₆H₁₀O₂S[1][3]
Molecular Weight 146.21 g/mol [3]
Appearance Pale brown to white solid[1]
Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to create barriers between the researcher and the potential chemical hazard. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection:

    • Rationale: To prevent contact with dust particles or accidental splashes that could cause serious eye irritation.

    • Required: Chemical safety goggles that provide a complete seal around the eyes.

    • Recommended for Splash Hazard: A face shield worn over safety goggles is recommended when handling larger quantities or solutions of the acid where splashing is a possibility.[4]

  • Skin Protection:

    • Rationale: To prevent direct contact with the skin, which can cause irritation.

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating your skin.[4][5]

    • Lab Coat: A standard laboratory coat must be worn and kept fully fastened to protect against incidental contact.

  • Respiratory Protection:

    • Rationale: To prevent the inhalation of dust particles that can cause respiratory irritation.

    • Primary Control: All handling of the solid compound that may generate dust should be performed within a certified chemical fume hood.[6] This engineering control is the most effective way to minimize inhalation risk.

    • Secondary Control: If a fume hood is not available or if engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a particulate filter is required.[2]

Operational and Disposal Plans

A safe protocol extends from the moment the chemical is received to its final disposal. The following step-by-step procedures are designed to ensure safety throughout the entire lifecycle of the compound in your laboratory.

Safe Handling Workflow

The following diagram illustrates the essential steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Verify Fume Hood Certification & Assemble Materials Don_PPE 2. Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Compound in Fume Hood (Use anti-static weigh boat) Don_PPE->Weigh Dissolve 4. Prepare Solution (If applicable) Weigh->Dissolve Reaction 5. Perform Experiment Dissolve->Reaction Decontaminate 6. Decontaminate Work Area & Equipment Reaction->Decontaminate Segregate 9. Segregate Waste Reaction->Segregate Doff_PPE 7. Doff PPE Correctly Decontaminate->Doff_PPE Store 8. Store Compound in a Cool, Dry, Well-Ventilated Area Doff_PPE->Store

Safe Handling Workflow Diagram
Experimental Protocol: Step-by-Step Guidance

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment (spatulas, glassware, etc.) and appropriate waste containers before starting work.[6]

  • Handling the Compound:

    • Don all required PPE as outlined above.

    • Carefully weigh the solid compound within the fume hood to minimize dust generation.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container closed when not in use.

  • Post-Handling and Cleanup:

    • Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: A Critical Responsibility

Proper disposal is a critical and regulated aspect of the chemical lifecycle. The presence of sulfur and the acidic nature of this compound require a thoughtful disposal strategy.

Primary Disposal Method: Licensed Hazardous Waste Vendor

The most direct and compliant method for disposal is to collect all waste materials contaminated with this compound in a dedicated, clearly labeled hazardous waste container. This includes:

  • Unused or excess solid compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

This container should then be collected by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Incineration in a facility equipped with an afterburner and scrubber is a common method used by such vendors to prevent the release of sulfur oxides into the atmosphere.[8]

Alternative Disposal Considerations (Subject to Local Regulations and EHS Approval)

In some jurisdictions, and only with the explicit approval of your institution's EHS department, other methods may be considered for specific waste streams.

  • Neutralization of Aqueous Waste: If the compound is in a dilute aqueous solution without other hazardous components (e.g., heavy metals), it may be possible to neutralize the acidic waste.[9][10]

    • Work in a fume hood and wear appropriate PPE.

    • Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) while monitoring the pH.

    • Once the pH is neutral (between 6 and 8), the solution may be eligible for drain disposal, pending local regulations.[11]

  • Land Spreading/Burial (Industrial Scale): For larger quantities, guidelines exist for disposal via land spreading or pit burial. This method requires mixing the sulfur-containing waste with an alkaline material like limestone to neutralize the acidity that forms as the sulfur compound degrades in the soil.[12] This is typically not a laboratory-scale procedure but is included for completeness.

The following decision tree can guide the disposal process, always in consultation with your EHS department.

G Start Waste Generated (Solid or Solution) IsSolid Is the waste primarily solid or contaminated consumables? Start->IsSolid IsAqueous Is the waste a dilute aqueous solution with no other hazardous components? IsSolid->IsAqueous No HazardousWaste Collect in Labeled Hazardous Waste Container for EHS Pickup IsSolid->HazardousWaste Yes IsAqueous->HazardousWaste No ConsultEHS Consult EHS for Neutralization Protocol IsAqueous->ConsultEHS Yes Neutralize Neutralize to pH 6-8 with a suitable base ConsultEHS->Neutralize DrainDisposal Dispose down the drain with copious amounts of water (pending local regulations) Neutralize->DrainDisposal

Disposal Decision-Making Diagram

By integrating this expert guidance into your laboratory's standard operating procedures, you can ensure a safe environment for yourself and your colleagues, allowing you to focus on achieving your research objectives.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.